molecular formula C15H10O6 B1660727 5,7,2',6'-Tetrahydroxyflavone CAS No. 82475-00-1

5,7,2',6'-Tetrahydroxyflavone

Número de catálogo: B1660727
Número CAS: 82475-00-1
Peso molecular: 286.24 g/mol
Clave InChI: WJXXUIYFPVIHDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,7,2',6'-Tetrahydroxyflavone has been reported in Scutellaria amoena, Andrographis macrobotrys, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXXUIYFPVIHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231750
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82475-00-1
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7,2',6'-Tetrahydroxyflavone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered scientific interest due to its biological activities, notably its inhibitory effect on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with the CYP3A4 enzyme.

Natural Sources

The primary documented natural source of this compound is the root of Scutellaria baicalensis Georgi (Lamiaceae), commonly known as Baikal skullcap or Chinese skullcap.[1][2][3] This plant has a long history of use in traditional Chinese medicine. While other flavonoids are more abundant in Scutellaria baicalensis, it remains the most significant reported source of this compound.

Quantitative Data

Specific quantitative data on the yield or concentration of this compound from Scutellaria baicalensis is not extensively reported in the available scientific literature. However, studies on the flavonoid content of Scutellaria baicalensis provide context on the yields of related compounds. For instance, the total flavonoid content in the roots can be significant, with baicalin, wogonoside, and baicalein (B1667712) being the most abundant.[4][5] The yield of total flavonoids can vary depending on the extraction method, with Soxhlet extraction using methanol (B129727) yielding up to 13.06%.[4]

Compound ClassPlant PartExtraction MethodTypical YieldReference
Total FlavonoidsRootMethanol Soxhlet Extraction~13.06%[4]
BaicalinRootNot SpecifiedMajor Component[4][5]
WogonosideRootNot SpecifiedMajor Component[4]
BaicaleinRootNot SpecifiedMajor Component[4]

Table 1: Quantitative Data for Flavonoid Content in Scutellaria baicalensis

Isolation Methods

The isolation of this compound from Scutellaria baicalensis follows a general workflow for the separation of flavonoids from plant material. This multi-step process involves solvent extraction, liquid-liquid partitioning, and chromatographic purification.

Experimental Workflow

G plant_material Dried, powdered roots of Scutellaria baicalensis extraction Methanol Extraction plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Methanolic Extract filtration_concentration->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate (B1210297), n-butanol) crude_extract->partitioning fractions Aqueous, n-Hexane, Ethyl Acetate, n-Butanol Fractions partitioning->fractions column_chromatography Silica (B1680970) Gel Column Chromatography fractions->column_chromatography Ethyl Acetate Fraction enriched_fraction Enriched Flavonoid Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Plant Material Preparation and Extraction:

  • Plant Material: Dried roots of Scutellaria baicalensis are ground into a fine powder (20-40 mesh) to increase the surface area for extraction.

  • Extraction: The powdered root material is extracted exhaustively with methanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent, repeated three times to ensure complete extraction.[6] Maceration with occasional stirring or ultrasonication can be employed to enhance extraction efficiency.

  • Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

2. Fractionation by Liquid-Liquid Partitioning:

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

  • n-Hexane: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as lipids and chlorophyll.

  • Ethyl Acetate: The remaining aqueous layer is then partitioned with ethyl acetate. Flavonoids, including this compound, typically exhibit good solubility in this fraction.

  • n-Butanol: A final partitioning with n-butanol can be performed to isolate more polar glycosylated flavonoids.

  • The ethyl acetate fraction is collected and concentrated to dryness.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane or chloroform (B151607) and gradually increasing the polarity with the addition of ethyl acetate and/or methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are further purified by preparative HPLC.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a typical mobile phase.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Signaling Pathway Interaction: CYP3A4 Inhibition

This compound is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported IC50 value of 7.8 μM.[7] CYP3A4 is a major enzyme in the liver and intestines responsible for the metabolism of a large number of therapeutic drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to toxicity of co-administered drugs.

The mechanism of CYP3A4 inhibition by flavonoids can be complex, involving competitive, non-competitive, or mechanism-based inhibition.[8][9][10] In many cases, flavonoids interact with the active site of the enzyme, preventing the substrate from binding.

G cluster_0 CYP3A4 Catalytic Cycle CYP3A4_Fe3 CYP3A4 (Fe³⁺) (Resting State) Complex_S CYP3A4-Substrate Complex (Fe³⁺) CYP3A4_Fe3->Complex_S Substrate Binding Substrate Drug Substrate Substrate->Complex_S Complex_S_Fe2 CYP3A4-Substrate Complex (Fe²⁺) Complex_S->Complex_S_Fe2 e⁻ Reduction Reduction (NADPH-P450 Reductase) Reduction->Complex_S Complex_O2 CYP3A4-Substrate-O₂ Complex (Fe²⁺) Complex_S_Fe2->Complex_O2 O2_binding O₂ Binding O2_binding->Complex_S_Fe2 Metabolism Metabolism & Product Release Complex_O2->Metabolism Further Reduction & Protonation Metabolism->CYP3A4_Fe3 Regeneration Product Metabolized Drug Metabolism->Product Flavonoid This compound Inhibition Inhibition Flavonoid->Inhibition Inhibition->Complex_S Competitive Inhibition (Blocks Substrate Binding)

Caption: Proposed mechanism of CYP3A4 inhibition by this compound.

Conclusion

This compound is a flavonoid of significant interest, primarily sourced from the roots of Scutellaria baicalensis. While specific yield data for this compound is limited, established phytochemical isolation techniques provide a clear pathway for its purification for research purposes. Its notable inhibitory activity against CYP3A4 underscores the importance of understanding the interactions of natural products with drug-metabolizing enzymes in the context of drug development and clinical practice. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

synthesis and characterization of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5,7,2',6'-Tetrahydroxyflavone

Introduction

Flavonoids are a vast and diverse class of polyphenolic secondary metabolites ubiquitously found in plants. Their characteristic C6-C3-C6 carbon skeleton forms the basis for various subclasses, including flavones, flavonols, flavanones, and isoflavones. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[1] this compound is a specific flavone (B191248) that has been identified in plant species and is noted for its biological activities, including the inhibition of key metabolic enzymes.

This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of this compound. It includes established experimental protocols, tabulated analytical data for easy reference, and visualizations of the synthetic and biological pathways.

Chemical Synthesis

The synthesis of this compound is typically achieved through a well-established route for flavone synthesis, which involves two primary steps: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the final flavone structure.[2][3]

The retrosynthetic analysis begins with the target flavone and disconnects the heterocyclic C-ring. This reveals the key intermediate, a 2'-hydroxychalcone, which is in turn synthesized from two commercially available precursors: a substituted acetophenone (B1666503) (for the A-ring) and a substituted benzaldehyde (B42025) (for the B-ring). For this compound, the required precursors are 2',4',6'-trihydroxyacetophenone (B23981) and 2,6-dihydroxybenzaldehyde (B146741).

G Flavone This compound Chalcone 2',2,4',6,6'-Pentahydroxychalcone (Intermediate) Flavone->Chalcone Oxidative Cyclization (e.g., I₂ / DMSO) Chalcone->inv1 Acetophenone 2',4',6'-Trihydroxyacetophenone Benzaldehyde 2,6-Dihydroxybenzaldehyde inv1->Acetophenone Claisen-Schmidt Condensation inv1->Benzaldehyde

Caption: Retrosynthetic analysis of this compound.
Experimental Protocols

Step 1: Synthesis of 2',2,4',6,6'-Pentahydroxychalcone (Claisen-Schmidt Condensation)

This procedure involves the base-catalyzed condensation of 2',4',6'-trihydroxyacetophenone with 2,6-dihydroxybenzaldehyde.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 2,6-dihydroxybenzaldehyde (1.1 equivalents) in ethanol (B145695) or methanol (B129727).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH, 3-4 equivalents), dropwise with continuous stirring. The reaction mixture will typically develop a deep red or orange color.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the solution to a pH of ~2-3 using dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Oxidative Cyclization)

This step converts the chalcone intermediate into the final flavone using an oxidizing agent, commonly iodine in dimethyl sulfoxide (B87167) (DMSO).[6]

  • Reaction Setup: Dissolve the purified 2',2,4',6,6'-pentahydroxychalcone (1 equivalent) in anhydrous DMSO in a round-bottom flask.

  • Reagent Addition: Add a catalytic amount of iodine (I₂, ~0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain for 3-5 hours, monitoring the reaction progress by TLC.[6]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and quench by pouring it into an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization and Data Presentation

The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic and physical methods.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₀O₆[7]
Molecular Weight 286.24 g/mol [7]
Appearance Expected to be a yellow crystalline solid or powder-
Solubility Soluble in DMSO, methanol, ethanol; poorly soluble in water-
Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of flavonoids. Although complete published data for this specific isomer is not widely available, its isolation and identification have been reported, confirming its structure through comparison with known spectral data.[8] The expected chemical shifts are based on analogous flavone structures.

Table 1: Predicted ¹H-NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.8 - 7.0s
H-6~6.2 - 6.3d
H-8~6.4 - 6.5d
H-3', H-5'~6.5 - 6.6d
H-4'~7.2 - 7.3t
5-OH~12.8 - 13.0s (br)
7-OH, 2'-OH, 6'-OH~9.0 - 11.0s (br)

Table 2: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~163 - 164
C-3~104 - 105
C-4~182 - 183
C-4a~105 - 106
C-5~161 - 162
C-6~98 - 99
C-7~164 - 165
C-8~94 - 95
C-8a~157 - 158
C-1'~108 - 109
C-2', C-6'~158 - 159
C-3', C-5'~107 - 108
C-4'~131 - 132

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Flavonoids typically fragment via Retro-Diels-Alder (RDA) reactions in the C-ring.[9]

Table 3: Predicted ESI-MS/MS Fragmentation Data (Negative Ion Mode)

m/z (Negative Ion)Ion FormulaFragment AssignmentReference
285.0405[M-H]⁻Parent molecular ion[9]
257.0455[M-H-CO]⁻Loss of carbon monoxide from the C-ring[9]
151.0037[¹﹐³A-H]⁻RDA fragment corresponding to the dihydroxy A-ring[9]
133.0295[¹﹐³B]⁻RDA fragment corresponding to the dihydroxy B-ring[9]

3. UV-Visible Spectroscopy

The UV-Vis spectrum of flavones in methanol typically shows two major absorption bands, referred to as Band I and Band II.[10]

Table 4: Typical UV-Vis Absorption Data

BandWavelength Range (λmax)Origin of AbsorptionReference
Band I310 - 350 nmB-ring cinnamoyl system (C=C conjugation with C=O)[10]
Band II250 - 280 nmA-ring benzoyl system[10]

Biological Activity: CYP3A4 Inhibition

This compound is a known inhibitor of hepatic testosterone (B1683101) 6β-hydroxylation, a reaction specifically mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported IC₅₀ value of 7.8 μM.

CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately one-third of all clinically used drugs.[11] Inhibition of this enzyme can lead to significant drug-drug interactions. When a CYP3A4 substrate drug is co-administered with an inhibitor like this compound, the metabolism of the drug is slowed. This can lead to elevated plasma concentrations of the drug, potentially increasing its therapeutic effects but also raising the risk of toxicity.[12] The study of such interactions is vital for drug development and clinical pharmacology.

G Substrate Testosterone (CYP3A4 Substrate) Enzyme CYP3A4 Enzyme Substrate->Enzyme Binds to active site Product 6β-Hydroxytestosterone (Metabolite) Enzyme->Product Metabolizes to Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Inhibition of CYP3A4-mediated metabolism by the flavone.

Conclusion

This technical guide has detailed the . The synthetic pathway, utilizing a Claisen-Schmidt condensation followed by oxidative cyclization, is a robust and adaptable method for producing this and related flavones. The characterization data, including NMR, MS, and UV-Vis spectroscopy, provide a clear analytical fingerprint for the compound's identification and purity assessment. Furthermore, its demonstrated inhibitory activity against the crucial metabolic enzyme CYP3A4 highlights its potential relevance in the fields of pharmacology and drug development, warranting further investigation into its therapeutic applications and potential for drug-drug interactions.

References

In Silico Vistas: A Technical Guide to the Bioactivity of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,2',6'-Tetrahydroxyflavone, a naturally occurring flavonoid, presents a compelling profile for further investigation in drug discovery. This technical guide provides an in-depth analysis of its predicted and experimentally determined bioactivities, with a focus on in silico methodologies. This document outlines the core principles of bioactivity prediction, details relevant experimental protocols, and summarizes the current state of knowledge on this compound, offering a foundation for future research and development.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound is a specific flavone (B191248) characterized by hydroxyl groups at the 5, 7, 2', and 6' positions of the flavone backbone. The unique arrangement of these hydroxyl groups is anticipated to significantly influence its pharmacokinetic profile and biological activity. While comprehensive experimental data on this specific flavone is limited, in silico approaches provide a powerful avenue for predicting its therapeutic potential.

In Silico Bioactivity Prediction: A Generalized Workflow

The prediction of a compound's biological activity using computational methods is a cornerstone of modern drug discovery. This approach, known as in silico analysis, allows for the rapid screening of compounds and the generation of hypotheses regarding their mechanism of action. A typical workflow for the in silico prediction of flavonoid bioactivity is outlined below.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Compound Preparation cluster_1 Pharmacokinetic & Toxicity Prediction cluster_2 Bioactivity Prediction cluster_3 Analysis & Validation start Obtain 2D/3D Structure (e.g., from PubChem) ligand_prep Ligand Preparation (Energy Minimization) start->ligand_prep admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ligand_prep->admet target_id Target Identification (e.g., PharmMapper, SwissTargetPrediction) ligand_prep->target_id docking Molecular Docking (e.g., AutoDock, Glide) target_id->docking md_sim Molecular Dynamics Simulation docking->md_sim analysis Binding Affinity & Interaction Analysis md_sim->analysis validation In Vitro/In Vivo Experimental Validation analysis->validation

Figure 1: Generalized workflow for in silico bioactivity prediction.

Predicted and Known Bioactivities of this compound

While specific in silico studies on this compound are not widely published, its known interaction with Cytochrome P450 3A4 (CYP3A4) provides a solid starting point for understanding its bioactivity. Furthermore, by examining structurally similar flavonoids, we can infer other potential activities.

Enzyme Inhibition: Cytochrome P450 3A4

One of the key experimentally determined bioactivities of this compound is its inhibitory effect on CYP3A4.[1] CYP3A4 is a crucial enzyme in the metabolism of a vast number of drugs. Inhibition of this enzyme can lead to significant drug-drug interactions.

BioactivityTargetMetricValueReference
Enzyme InhibitionCYP3A4IC507.8 µM[1]
Predicted Anti-Inflammatory Activity

Many flavonoids with a 5,7-dihydroxy substitution pattern exhibit anti-inflammatory properties. It is plausible that this compound shares this activity. The anti-inflammatory effects of flavonoids are often mediated through the downregulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways control the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-1β, IL-6).

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation Flavonoid This compound Flavonoid->MAPK Flavonoid->NFkB

Figure 2: Plausible anti-inflammatory signaling pathway.
Predicted Anticancer Activity

Flavonoids are widely studied for their potential anticancer effects. These effects are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation and migration. Trihydroxyflavones, for example, have shown activity against various cancer cell lines, including breast (MCF-7), lung (A549), and glioblastoma (U87).[2] Given its structure, this compound is a candidate for possessing similar anticancer properties.

In Silico Pharmacokinetic (ADMET) Profile

While a specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not available, we can extrapolate potential characteristics from a closely related compound, 3,5,7,2',6'-pentahydroxyflavanone. In silico analysis of this compound suggests it has acceptable physicochemical properties and complies with major medicinal chemistry filters like Lipinski's rule of five.[3] It is predicted to have high plasma protein binding and to be a substrate and inhibitor of multiple CYP450 isoforms, including CYP1A2, CYP2D6, and CYP3A4.[3] Toxicological predictions indicate potential for moderate hepatotoxicity and genotoxicity.[3]

ADMET ParameterPredicted Value/Characteristic (for a similar compound)
Absorption Low permeability
Distribution High plasma protein binding (PPB = 95.2%)
Moderate unbound fraction (Fu = 6.9%)
Metabolism Substrate and inhibitor of CYP1A2, CYP2D6, CYP3A4
Toxicity Low predicted cardiotoxicity (hERG)
Moderate hepatotoxicity
Potential for genotoxicity

Data extrapolated from in silico predictions for 3,5,7,2',6'-pentahydroxyflavanone.[3]

Experimental Protocols

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound and optimize its geometry.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the target protein.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock) to explore possible binding poses of the flavonoid within the defined grid.

    • The software calculates a binding energy score for each pose.

  • Analysis:

    • Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the flavonoid and the protein.

CYP3A4 Inhibition Assay (In Vitro)

This protocol describes a common method to experimentally determine the inhibitory effect of a compound on CYP3A4 activity.

  • Materials:

    • Human liver microsomes (containing CYP3A4)

    • This compound (test compound)

    • CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam)

    • NADPH regenerating system (cofactor)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for HPLC analysis

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant using HPLC or LC-MS/MS to quantify the formation of the metabolite.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The in silico prediction of the bioactivity of this compound, supported by its known inhibitory effect on CYP3A4, suggests that this compound is a promising candidate for further pharmacological investigation. Its potential anti-inflammatory and anticancer activities warrant exploration through dedicated in vitro and in vivo studies. Future research should focus on comprehensive in silico screening against a wider range of biological targets, followed by experimental validation of the most promising predictions. Detailed mechanistic studies will be crucial to elucidate the specific signaling pathways modulated by this flavonoid and to fully understand its therapeutic potential.

References

In-Depth Technical Guide: Preliminary Cytotoxicity of 5,7,2',6'-Tetrahydroxyflavone's Analogue, Scutellarein, on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the preliminary cytotoxicity of 5,7,2',6'-Tetrahydroxyflavone is exceptionally scarce. Therefore, this technical guide focuses on its close structural analogue, Scutellarein (B1681691) (5,7,2',4'-tetrahydroxyflavone) , a widely studied flavonoid with demonstrated anticancer properties. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the existing data and methodologies related to Scutellarein's cytotoxic effects on various cancer cell lines.

Executive Summary

Scutellarein, a naturally occurring flavonoid, has emerged as a promising candidate in anticancer research. Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer cell lines. The cytotoxic effects of Scutellarein are attributed to its modulation of key cellular signaling pathways, including the PI3K/Akt, NF-κB, and ERK pathways. This guide consolidates the available quantitative data on its cytotoxicity, provides detailed experimental protocols for key assays, and visualizes the implicated signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Scutellarein across various human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Assay Used
Human LeukemiaK5626Not SpecifiedWTS-1 Assay[1]
GlioblastomaU25192.56 (µg/mL)Not SpecifiedNot Specified[2]
GlioblastomaM059K92.56 (µg/mL)Not SpecifiedNot Specified[2]
GlioblastomaSF-29592.56 (µg/mL)Not SpecifiedNot Specified[2]
Breast CancerMCF-70.7 - 65Not SpecifiedNot Specified[3]
Breast CancerHs 578T0.7 - 65Not SpecifiedNot Specified[3]
Oral Squamous CarcinomaKB25 - 125 (µg/mL)24MTT Assay[3]

Note: Direct conversion of µg/mL to µM requires the molecular weight of Scutellarein (286.24 g/mol ). For example, 92.56 µg/mL is approximately 323.3 µM.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of Scutellarein's cytotoxicity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Scutellarein (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Scutellarein in culture medium. Remove the old medium from the wells and add 100 µL of the Scutellarein dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 28 µL of 2 mg/mL MTT solution to each well.[4] Incubate for 1.5 to 4 hours at 37°C.[4][5]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[4][6]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Scutellarein

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Scutellarein for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Signaling Pathways and Visualizations

Scutellarein exerts its cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Scutellarein has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway Scutellarein Scutellarein PI3K PI3K Scutellarein->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Scutellarein inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cancer by promoting cell survival and proliferation. Scutellarein has been demonstrated to suppress the activation of this pathway.

NFkB_Pathway Scutellarein Scutellarein IKK IKK Scutellarein->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-survival Gene Transcription

Caption: Scutellarein suppresses NF-κB signaling by inhibiting IKK.

ERK Signaling Pathway

The ERK pathway is another critical signaling cascade that regulates cell growth and division. Scutellarein has been shown to inhibit the phosphorylation of key components in this pathway.

ERK_Pathway Scutellarein Scutellarein EGFR EGFR Scutellarein->EGFR Inhibits Raf Raf EGFR->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Caption: Scutellarein inhibits the EGFR/Raf/MEK/ERK signaling pathway.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the preliminary cytotoxicity of a compound like Scutellarein.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with Scutellarein (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data end End data->end

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The available evidence strongly suggests that Scutellarein, a close analogue of this compound, possesses significant cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis and the inhibition of key pro-survival signaling pathways. Future research should focus on several key areas:

  • In Vivo Studies: Translating the promising in vitro findings into animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of Scutellarein with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Scutellarein, including this compound, to identify compounds with improved potency and selectivity.

  • Target Identification: Further elucidating the direct molecular targets of Scutellarein to gain a more precise understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anticancer potential of Scutellarein and related flavonoids. The detailed protocols and pathway visualizations serve as a valuable resource for designing and interpreting future studies in this promising area of oncology research.

References

In Vitro Antioxidant Potential of 5,7,2',6'-Tetrahydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Comprehensive literature searches did not yield specific quantitative in vitro antioxidant activity data (such as IC50 values for DPPH, ABTS, or FRAP assays) for 5,7,2',6'-Tetrahydroxyflavone. The information presented in this technical guide is based on the antioxidant potential of structurally similar flavonoids, including other tetrahydroxyflavones and trihydroxyflavones. This guide serves as a valuable resource for researchers by providing a comparative analysis, detailed experimental protocols, and insights into the potential mechanisms of action, thereby laying the groundwork for future investigations into the antioxidant properties of this compound.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, renowned for their diverse pharmacological activities, including potent antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound is a flavonoid whose antioxidant potential has not been extensively characterized. This technical guide aims to provide an in-depth overview of the potential in vitro antioxidant activity of this compound by examining the activities of structurally related flavonoids. This document details relevant experimental protocols, presents comparative quantitative data, and visualizes key signaling pathways and experimental workflows to facilitate further research in this area.

Quantitative Antioxidant Data of Structurally Similar Flavonoids

To provide a framework for understanding the potential antioxidant capacity of this compound, this section summarizes the in vitro antioxidant activity of several structurally related tri- and tetrahydroxyflavones. The data is presented in the following tables, showcasing their efficacy in various standard antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Structurally Similar Flavonoids

CompoundStructureDPPH Scavenging IC50 (µM)Reference
Apigenin (5,7,4'-Trihydroxyflavone)4',5,7-trihydroxyflavone7.94 µg/mL (~29.4 µM)[1]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)3',4',5,7-tetrahydroxyflavone8.85 µg/mL (~30.9 µM)[2][3]
Kaempferol (3,5,7,4'-Tetrahydroxyflavone)3,5,7,4'-tetrahydroxyflavone4.35 µg/mL (~15.2 µM)[4]
Baicalein (B1667712) (5,6,7-Trihydroxyflavone)5,6,7-trihydroxyflavone27.21 µM[5]
Scutellarein (B1681691) (5,6,7,4'-Tetrahydroxyflavone)5,6,7,4'-tetrahydroxyflavoneLower than its glucuronidated derivative, scutellarin[6]
Norartocarpetin (5,7,2',4'-Tetrahydroxyflavone)2',4',5,7-tetrahydroxyflavoneNo specific value found

Note: IC50 values can vary depending on experimental conditions.

Table 2: ABTS Radical Cation Scavenging Activity of Structurally Similar Flavonoids

CompoundStructureABTS Scavenging IC50 (µM)Reference
Apigenin (5,7,4'-Trihydroxyflavone)4',5,7-trihydroxyflavone344 µg/mL (~1273 µM)[7]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)3',4',5,7-tetrahydroxyflavoneNo specific value found
Kaempferol (3,5,7,4'-Tetrahydroxyflavone)3,5,7,4'-tetrahydroxyflavoneHigher quenching capacity than DPPH[8]
Baicalein (5,6,7-Trihydroxyflavone)5,6,7-trihydroxyflavoneNo specific value found
Scutellarein (5,6,7,4'-Tetrahydroxyflavone)5,6,7,4'-tetrahydroxyflavoneStronger than its glucuronidated derivative, scutellarin[9]
Norartocarpetin (5,7,2',4'-Tetrahydroxyflavone)2',4',5,7-tetrahydroxyflavoneNo specific value found

Note: IC50 values can vary depending on experimental conditions.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Structurally Similar Flavonoids

CompoundStructureFRAP ValueReference
Apigenin (5,7,4'-Trihydroxyflavone)4',5,7-trihydroxyflavone133.26 ± 9.17 (at 1 mg/mL)[7]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)3',4',5,7-tetrahydroxyflavone573 µmol Fe²⁺/L[10]
Kaempferol (3,5,7,4'-Tetrahydroxyflavone)3,5,7,4'-tetrahydroxyflavoneStrong, concentration-dependent[11]
Baicalein (5,6,7-Trihydroxyflavone)5,6,7-trihydroxyflavoneBetter than ascorbic acid and BHT[12]
Scutellarein (5,6,7,4'-Tetrahydroxyflavone)5,6,7,4'-tetrahydroxyflavoneNo specific value found
Norartocarpetin (5,7,2',4'-Tetrahydroxyflavone)2',4',5,7-tetrahydroxyflavoneNo specific value found

Note: FRAP values are often expressed in different units and are concentration-dependent.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Test compound (this compound or similar flavonoids)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of DPPH solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of the test compound and make serial dilutions.

  • Assay:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous form produces an intense blue color, which is monitored spectrophotometrically at approximately 593 nm.

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and standard preparation: Prepare a stock solution of the test compound and make serial dilutions. Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay:

    • In a 96-well plate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the test compound or standard.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is typically expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for evaluating the in vitro antioxidant potential of a compound using the DPPH, ABTS, and FRAP assays.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Compound Test Compound (5,7,2',6'-TH F) Stock Stock Solution (in solvent) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay (Radical Scavenging) Dilutions->DPPH ABTS ABTS Assay (Radical Scavenging) Dilutions->ABTS FRAP FRAP Assay (Reducing Power) Dilutions->FRAP Spectro Spectrophotometry (Absorbance Reading) DPPH->Spectro 517 nm ABTS->Spectro 734 nm FRAP->Spectro 593 nm Calc Calculation of % Inhibition / Reducing Power Spectro->Calc IC50 IC50 Determination Calc->IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2 Signaling Pathway in Antioxidant Response

Flavonoids are known to modulate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant defenses. The following diagram illustrates this signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid Flavonoid Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoid->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub under normal conditions Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralizes

Caption: Modulation of the Nrf2 signaling pathway by flavonoids.

MAPK Signaling Pathway and Oxidative Stress

Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the cellular response to oxidative stress and can be modulated by flavonoids.

MAPK_Pathway cluster_mapk MAPK Cascades ROS Oxidative Stress (ROS) ERK ERK ROS->ERK activates JNK JNK ROS->JNK activates p38 p38 ROS->p38 activates Flavonoid Flavonoid Flavonoid->ERK modulates Flavonoid->JNK modulates Flavonoid->p38 modulates Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival promotes AP1 AP-1 JNK->AP1 p38->AP1 Inflammation Inflammation AP1->Inflammation promotes

Caption: Flavonoid modulation of MAPK signaling in oxidative stress.

Conclusion

While direct experimental data on the in vitro antioxidant potential of this compound is currently lacking, the available information on structurally similar flavonoids provides a strong rationale for investigating its properties. The data presented for compounds such as apigenin, luteolin, kaempferol, and baicalein suggest that this compound is likely to possess significant radical scavenging and reducing capabilities. The detailed experimental protocols and visualized signaling pathways in this guide offer a solid foundation for researchers to embark on a thorough evaluation of this compound. Further studies are warranted to elucidate the specific antioxidant profile of this compound and to explore its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Methodological & Application

Application Notes and Protocols for 5,7,2',6'-Tetrahydroxyflavone In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays relevant to the biological activities of 5,7,2',6'-Tetrahydroxyflavone. This document includes detailed protocols for assessing its potential anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.

Data Presentation

The following tables summarize quantitative data for this compound and related compounds in various in vitro assays.

Table 1: Enzyme Inhibition Activity

CompoundEnzyme/ActivityAssay SystemIC50 (µM)Reference
This compound Cytochrome P450 3A4 (CYP3A4) / Testosterone 6β-hydroxylationHuman liver microsomes7.8[1]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCancer Cell LineCancer TypeAssayIC50 (µM)Reference
5-hydroxy-3′,4′,6,7-tetramethoxyflavoneU87MG, T98GGlioblastomaTrypan blue exclusion, Crystal violet stainingNot specified, but demonstrated reduced cell viability[2]

Table 3: Anti-inflammatory Activity

Note: The IC50 value for this compound regarding nitric oxide (NO) inhibition is not explicitly available. Data for a structurally similar compound is presented for reference.

CompoundCell LineActivityAssayIC50 (µM)Reference
2',3',5,7-tetrahydroxyflavoneRAW 264.7 macrophagesNitric Oxide (NO) Production InhibitionGriess Assay19.7[3]

Table 4: Antioxidant Activity

Compound ClassActivityAssayIC50 Range (µM)Reference
TrihydroxyflavonesDPPH Radical ScavengingDPPH Assay20 - 55

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol determines the inhibitory effect of this compound on CYP3A4 activity using a fluorescent probe substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., Luciferin-IPA)

  • NADPH regeneration system

  • This compound

  • Positive control inhibitor (e.g., Ketoconazole)

  • 96-well microplates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add the recombinant CYP3A4 enzyme to each well.

  • Add the various concentrations of this compound or the positive control to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regeneration system to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the luminescence using a plate reader.

  • Calculate the percentage of CYP3A4 inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value from a dose-response curve.

Nitric Oxide (NO) Inhibition (Griess) Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants to assess the anti-inflammatory potential of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant from each well.

  • In a new 96-well plate, mix the supernatant with the Griess reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

  • Determine the IC50 value from a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • Add a specific volume of each dilution to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value from a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CYP3A4_Inhibition_Pathway cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition Mechanism CYP3A4_Fe3 CYP3A4 (Fe³⁺) (Oxidized) Complex1 [CYP3A4 (Fe³⁺) - Substrate] CYP3A4_Fe3->Complex1 Substrate Testosterone Substrate->Complex1 Binds Product 6β-hydroxy- testosterone Product->CYP3A4_Fe3 Release Complex2 [CYP3A4 (Fe²⁺) - Substrate] Complex1->Complex2 NADPH Reduction Complex2->Product O₂, H⁺ Oxidation Flavone 5,7,2',6'- Tetrahydroxyflavone Inhibition Inhibition (IC50 = 7.8 µM) Flavone->Inhibition Inhibition->Complex1 Experimental_Workflow_Cell_Viability Start Start: Cell Viability Assay Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate 24h (Cell Attachment) Seed_Cells->Incubate_1 Prepare_Compound Prepare Serial Dilutions of This compound Incubate_1->Prepare_Compound Treat_Cells Treat Cells with Compound Incubate_1->Treat_Cells Prepare_Compound->Treat_Cells Incubate_2 Incubate 24/48/72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_3 Solubilize Add Solubilization Buffer Incubate_3->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Logical_Relationship_Antioxidant_Assay cluster_assay DPPH Radical Scavenging Assay Concept Antioxidant Activity Flavonoid This compound (Antioxidant) Concept->Flavonoid DPPH_Radical DPPH• (Stable Free Radical, Purple) Reaction Donates H atom DPPH_Radical->Reaction Flavonoid->Reaction DPPH_Reduced DPPH-H (Reduced Form, Yellow) Measure_Absorbance Spectrophotometric Measurement DPPH_Reduced->Measure_Absorbance Color Change (↓ Abs at 517 nm) Reaction->DPPH_Reduced

References

Cell Culture Applications of 5,7,2',6'-Tetrahydroxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids have garnered significant interest in biomedical research due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document provides an overview of the potential cell culture applications of this compound, drawing parallels from structurally similar and well-studied flavonoids. Due to the limited specific research on this particular flavone, the provided protocols are based on established methodologies for evaluating the bioactivity of flavonoids in general. These notes are intended to serve as a foundational guide for researchers initiating studies on this compound.

Potential Applications and Underlying Mechanisms

Based on the activities of analogous flavonoid structures, this compound is hypothesized to exhibit the following biological effects:

  • Anticancer Activity: Many flavonoids have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle. The underlying mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and the regulation of apoptosis-related proteins. For instance, the structurally related 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone has been shown to exhibit anti-cancer effects on gastric cancer cells by promoting apoptosis and arresting the cell cycle.[1] It also down-regulates the PI3K/AKT signaling pathway.[1]

  • Anti-inflammatory Effects: Flavonoids are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.

  • Neuroprotective Properties: Several flavonoids have demonstrated neuroprotective effects in various in vitro and in vivo models. Their ability to combat oxidative stress and inflammation, key contributors to neurodegenerative diseases, underlies this potential.

Data Presentation: A Template for Quantifying Bioactivity

Due to the absence of specific quantitative data for this compound in the current literature, the following tables are provided as templates for researchers to structure their experimental findings. Data for structurally similar flavonoids are included for reference.

Table 1: Anticancer Activity of Structurally Similar Flavonoids

CompoundCell LineAssayIC50 (µM)Reference
5,7,2,5-tetrahydroxy-8,6-dimethoxyflavoneMKN28 (Gastric Cancer)MTTNot Specified[1]
5,7,2,5-tetrahydroxy-8,6-dimethoxyflavoneMKN45 (Gastric Cancer)MTTNot Specified[1]
5-Hydroxy-3',4',6,7-tetramethoxyflavoneU87MG (Glioblastoma)Trypan BlueNot Specified
5-Hydroxy-3',4',6,7-tetramethoxyflavoneT98G (Glioblastoma)Trypan BlueNot Specified

Table 2: Anti-inflammatory Activity of Structurally Similar Flavonoids

CompoundCell LineAssayEffectReference
5,6,7,8-TetrahydroxyflavoneNot Specified (in vivo)ELISADecreased TNF-α, IL-1β, IL-6[2]
5,6-dihydroxyflavoneRAW 264.7Griess AssayIC50 for NO inhibition: 11.55 µM

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Analysis and Visualization

The biological effects of flavonoids are often mediated through the modulation of intracellular signaling pathways. Western blotting is a key technique to investigate these effects.

Western Blotting Protocol to Analyze PI3K/Akt and NF-κB Pathways:
  • Cell Treatment and Lysis: Treat cells with this compound and/or an appropriate stimulus (e.g., a growth factor for PI3K/Akt, LPS for NF-κB). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the pathway of interest (e.g., phospho-Akt, Akt, phospho-p65, p65, IκBα).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualization of Signaling Pathways with Graphviz (DOT language)

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known actions of similar flavonoids.

anticancer_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_7_2_6_THF 5,7,2',6'- Tetrahydroxyflavone PI3K PI3K 5_7_2_6_THF->PI3K Inhibition Akt Akt PI3K->Akt Activation p_Akt p-Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation Promotes Apoptosis Apoptosis p_Akt->Apoptosis Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by this compound, leading to reduced cell proliferation and induced apoptosis.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS IKK IKK LPS->IKK Activates 5_7_2_6_THF 5,7,2',6'- Tetrahydroxyflavone 5_7_2_6_THF->IKK Inhibition IkB IκB IKK->IkB Phosphorylates & Degrades NF_kB NF-κB p_NF_kB p-NF-κB NF_kB->p_NF_kB Translocates to Nucleus Inflammation Pro-inflammatory Mediators p_NF_kB->Inflammation Induces

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for the cell culture applications of this compound is currently scarce, its chemical structure suggests a strong potential for anticancer, anti-inflammatory, and neuroprotective activities. The protocols and conceptual frameworks provided in this document offer a comprehensive starting point for researchers to investigate the biological effects and mechanisms of action of this promising natural compound. Further research is warranted to elucidate its specific cellular targets and to validate its therapeutic potential.

References

Application Note: Quantification of 5,7,2',6'-Tetrahydroxyflavone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities.[1] Accurate and precise quantification of this compound is essential for quality control of natural products, pharmacokinetic studies, and various research applications. This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for flavonoid analysis and includes a detailed procedure for method validation.[2]

Proposed HPLC Method

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

2.1. Chromatographic Conditions

The following conditions are proposed as a starting point for the separation and quantification of this compound. Optimization may be required depending on the sample matrix.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or PDA detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[4][5]
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-36 min: 90-10% B36-40 min: 10% B (hold)
Flow Rate 1.0 mL/min.[6]
Column Temperature 30°C.
Detection Wavelength Determined by UV scan (typically 240-400 nm). A starting wavelength of 265 nm or 350 nm is recommended.[7][8]
Injection Volume 10 µL.
Run Time Approximately 40 minutes.

Experimental Protocols

3.1. Reagents and Standards

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Formic Acid: Analytical grade

  • Methanol (B129727): HPLC grade

  • This compound Reference Standard: Purity >98%

3.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store this solution at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).

3.3. Sample Preparation (General Procedure for Plant Material)

  • Extraction: Accurately weigh a known amount of the homogenized and dried sample (e.g., 1 gram of powdered plant material). Add a suitable volume of methanol (e.g., 20 mL) and extract using sonication for 30 minutes or maceration for 24 hours.[9]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.[10]

3.4. Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution to ensure no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can also be employed.

  • Linearity: Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

  • Accuracy: The accuracy should be determined by performing recovery studies. A known amount of the this compound standard should be added to a blank sample matrix at three different concentration levels (low, medium, and high). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment to assess the method's robustness. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Summary of Quantitative Data and Acceptance Criteria

The following table summarizes the typical validation parameters and their generally accepted criteria for analytical methods.

Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at the retention time of the analyte.Peak purity index > 0.99
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Accuracy % Recovery90% - 110%
Precision Relative Standard Deviation (%RSD)
- Repeatability%RSD of peak areas≤ 2%
- Intermediate Precision%RSD of peak areas≤ 3%
Limit of Detection (LOD) Signal-to-Noise Ratio~3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio~10:1

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start standard_prep Prepare Stock & Working Standard Solutions prep_start->standard_prep sample_weigh Weigh Homogenized Sample prep_start->sample_weigh injection Inject Sample/Standard standard_prep->injection extraction Solvent Extraction (e.g., Methanol) sample_weigh->extraction centrifuge Centrifuge Extract extraction->centrifuge filter Filter through 0.45 µm Syringe Filter centrifuge->filter filter->injection hplc_system HPLC System with C18 Column chromatography Chromatographic Separation (Gradient Elution) hplc_system->chromatography Mobile Phase detection UV Detection at λmax chromatography->detection data_acquisition Data Acquisition System detection->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration calibration Generate Calibration Curve (from Standards) peak_integration->calibration quantification Quantify Analyte in Sample peak_integration->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: 5,7,2',6'-Tetrahydroxyflavone as a CYP3A4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has demonstrated inhibitory activity against Cytochrome P450 3A4 (CYP3A4)[1]. CYP3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs[2]. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapeutic agents and potentially leading to adverse effects or therapeutic failure[3][4]. Understanding the inhibitory potential of compounds like this compound is therefore crucial in drug discovery and development to predict and mitigate such risks.

These application notes provide a summary of the known inhibitory activity of this compound against CYP3A4 and detailed protocols for its in vitro characterization.

Quantitative Data Summary

The inhibitory potency of this compound against CYP3A4 has been quantified by its half-maximal inhibitory concentration (IC50). To date, further detailed kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition have not been extensively reported in the public domain for this specific flavonoid.

Table 1: In Vitro Inhibition of Human CYP3A4 by this compound

CompoundEnzymeSubstrateTest SystemIC50 (μM)Ki (μM)Mode of InhibitionReference
This compoundHuman CYP3A4Testosterone (B1683101)Human Liver Microsomes7.8Not ReportedNot Reported[1]

Experimental Protocols

The following protocols are adapted from established methodologies for assessing CYP3A4 inhibition in vitro. These can be used to verify the IC50 of this compound and to determine its Ki and mechanism of inhibition.

Protocol 1: Determination of IC50 for CYP3A4 Inhibition using a Testosterone 6β-Hydroxylation Assay

This protocol describes a common method to determine the IC50 value of an inhibitor for CYP3A4 using human liver microsomes and testosterone as the substrate. The formation of the metabolite, 6β-hydroxytestosterone, is monitored.

Materials and Reagents:

  • This compound (Test Inhibitor)

  • Human Liver Microsomes (HLMs)

  • Testosterone (CYP3A4 substrate)

  • 6β-hydroxytestosterone (Metabolite standard)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (for reaction termination)

  • Internal Standard (e.g., a structurally similar compound not metabolized by CYP3A4)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a stock solution of testosterone in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the human liver microsomes in potassium phosphate buffer to the desired final protein concentration (typically 0.1-0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer

      • Human Liver Microsome suspension

      • Varying concentrations of this compound solution (or vehicle control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the testosterone substrate solution.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Determination of Inhibition Constant (Ki) and Mode of Inhibition

This protocol is designed to determine the Ki and the mechanism of reversible inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • The key difference is the experimental design. A matrix of experiments is performed with varying concentrations of both the inhibitor (this compound) and the substrate (testosterone).

  • Typically, at least three to five concentrations of the inhibitor and five to seven concentrations of the substrate (spanning its Km value) are used.

  • For each combination of inhibitor and substrate concentration, determine the initial reaction velocity (rate of 6β-hydroxytestosterone formation).

  • Data Analysis:

    • Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

    • Alternatively, use non-linear regression analysis to fit the data to different enzyme inhibition models (competitive, non-competitive, etc.) to determine the best fit and calculate the Ki value.

Visualizations

Logical Workflow for CYP3A4 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagent Prep Prepare Reagents: - this compound dilutions - Testosterone solution - NADPH regenerating system - Human Liver Microsomes Incubation Mix Prepare Incubation Mixture: - Buffer - Microsomes - Inhibitor Reagent Prep->Incubation Mix Pre-incubation Pre-incubate at 37°C Incubation Mix->Pre-incubation Reaction Start Initiate Reaction: Add Testosterone & NADPH System Pre-incubation->Reaction Start Incubate Incubate at 37°C Reaction Start->Incubate Termination Terminate Reaction (Acetonitrile + Internal Standard) Incubate->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer LCMS LC-MS/MS Analysis of 6β-hydroxytestosterone Supernatant Transfer->LCMS Data Analysis Calculate % Inhibition LCMS->Data Analysis IC50 Determination Plot Dose-Response Curve and Determine IC50 Data Analysis->IC50 Determination

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Signaling Pathway: Consequence of CYP3A4 Inhibition on Drug Metabolism

G DrugA Administered Drug A CYP3A4 CYP3A4 Enzyme DrugA->CYP3A4 Metabolism PlasmaConc Increased Plasma Concentration of Drug A Inhibitor This compound Inhibitor->CYP3A4 Inhibition Metabolite Inactive Metabolite CYP3A4->Metabolite Clearance Decreased Clearance of Drug A Toxicity Potential for Increased Efficacy or Toxicity PlasmaConc->Toxicity

Caption: Effect of CYP3A4 inhibition on drug pharmacokinetics.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,7,2',6'-Tetrahydroxyflavone is a flavonoid, a class of natural compounds recognized for their diverse biological activities, including anti-inflammatory properties.[1] Flavonoids have been shown to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on nitric oxide and pro-inflammatory cytokine production in murine macrophages.

Data Presentation

The anti-inflammatory activity of flavonoids can be quantified by measuring their ability to inhibit the production of key inflammatory mediators. The following tables summarize typical inhibitory effects of various flavonoids on nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These data serve as a reference for the expected outcomes when evaluating this compound.

Table 1: Inhibitory Effects of Flavonoids on Nitric Oxide (NO) Production

FlavonoidCell LineStimulantConcentration% Inhibition of NO ProductionReference
LuteolinRAW 264.7LPS27 µM (IC50)50%[3]
ApigeninRAW 264.7LPS23 µM (IC50)50%[3]
QuercetinRAW 264.7LPS10-100 µMConcentration-dependent inhibition[3]
5,6-DihydroxyflavoneRAW 264.7LPS11.55 ± 0.64 µM (IC50)50%[4]
5,6,7-Trimethoxyflavone (B192605)RAW 264.7LPSDose-dependentSignificant inhibition[5]

Table 2: Inhibitory Effects of Flavonoids on Pro-inflammatory Cytokine Production

FlavonoidCytokineCell LineStimulantConcentration% InhibitionReference
LuteolinTNF-αMacrophagesLPS-Inhibition observed[6]
ApigeninTNF-α, IL-1β, IL-6Human Lung Epithelial CellsLPS-Inhibition observed[7]
QuercetogetinTNF-α, IL-1β, IL-6RAW 264.7LPS100 µMSignificant inhibition[8]
FisetinTNF-α, IL-6RAW 264.7LPS20 µMSignificant reduction[9]
5,7-DimethoxyflavoneTNF-α, IL-1βMacrophagesLPS-Inhibition observed[10]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[11] A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[11] A negative control group (no LPS, no compound) should also be included.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).[11]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[11]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described above.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.[12]

  • Protocol:

    • Culture and treat RAW 264.7 cells in a 96-well plate as described in Protocol 1.

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Culture and treat RAW 264.7 cells in a 6-well plate as described in Protocol 1.

    • After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest. The supernatant is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the cytokine.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Culture and treat RAW 264.7 cells in a 6-well plate.

    • After a shorter incubation period (e.g., 30-60 minutes) with LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the anti-inflammatory assays for this compound.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_endpoints Measured Endpoints A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Viability (MTT Assay) C->D E Nitric Oxide Production (Griess Assay) C->E F Cytokine Levels (ELISA) C->F G Signaling Pathway Analysis (Western Blot) C->G H Cell Viability D->H I Nitrite Concentration E->I J TNF-α, IL-6, IL-1β Levels F->J K p-p65, p-IκBα, p-ERK, p-JNK, p-p38 G->K

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Flavonoid This compound Flavonoid->MKKs Inhibition

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for 5,7,2',6'-Tetrahydroxyflavone in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.[1] 5,7,2',6'-Tetrahydroxyflavone is a specific flavone (B191248) of interest for its potential therapeutic applications in neurodegenerative diseases. While direct experimental data on this compound is emerging, research on structurally similar flavonoids provides a strong basis for investigating its neuroprotective mechanisms. This document outlines potential applications and detailed experimental protocols based on established methodologies for related compounds, such as amentoflavone (B1664850) and other tetrahydroxyflavones.

The primary neuroprotective mechanisms attributed to analogous flavonoids involve the modulation of key signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[2] By activating the Nrf2 pathway, these compounds can enhance the cellular antioxidant defense system.[2] Conversely, inhibition of the NF-κB signaling pathway can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[2]

Key Potential Mechanisms of Neuroprotection

Based on studies of related flavonoids, the putative neuroprotective effects of this compound are likely mediated through several key mechanisms:

  • Antioxidant Effects via Nrf2 Activation: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical mechanism for cellular defense against oxidative stress.[2] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[2]

  • Anti-inflammatory Effects via NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[2] Chronic activation of NF-κB in the central nervous system contributes to neuronal damage through the production of pro-inflammatory molecules.[2] Inhibition of this pathway is a key neuroprotective strategy.

  • Modulation of Neurotrophic Signaling: Flavonoids have been shown to modulate signaling pathways that promote neuronal survival and differentiation, such as the ERK and PI3K/Akt pathways.[3] They can also influence the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[1][4]

Data Presentation: Quantitative Data from Analogous Flavonoid Studies

The following tables summarize quantitative data from studies on amentoflavone, a closely related biflavonoid, which can serve as a reference for designing and evaluating experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Amentoflavone

Model SystemToxin/InsultFlavonoid ConcentrationOutcome MeasureResultReference
SH-SY5Y CellsMPP+ (1 mM)5, 10, 20 µMCell Viability (MTT Assay)Dose-dependent increase in cell viability[2]

Table 2: In Vivo Neuroprotective Effects of Amentoflavone

Animal ModelDisease InductionFlavonoid DosageAssessment MethodResultReference
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)25 or 50 mg/kg (oral gavage)Behavioral (Rotarod Test)Improved motor coordination[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below. These protocols are adapted from established procedures for similar flavonoids.[2]

Protocol 1: In Vitro Neuroprotection Assay against MPP+-induced Toxicity in SH-SY5Y Cells

This protocol describes an in vitro model of Parkinson's disease to assess the protective effects of a flavonoid against a neurotoxin.

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium (DMEM/F12).
  • Supplement the medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[2]

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
  • Dilute the stock solution with cell culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 20 µM).
  • Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).[2]

3. Experimental Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
  • Allow the cells to adhere for 24 hours.
  • Pre-treat the cells with varying concentrations of this compound for 2 hours.
  • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 1 mM.
  • Incubate the cells for an additional 24 hours.[2]

4. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 2: In Vivo Neuroprotection Assessment in an MPTP Mouse Model of Parkinson's Disease

This protocol details an in vivo model to evaluate the neuroprotective efficacy of a flavonoid in a mammalian system.

1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old).

2. MPTP Induction:

3. Flavonoid Treatment:

  • Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose.
  • Administer the flavonoid (e.g., 25 or 50 mg/kg) by oral gavage daily.
  • Begin treatment 3 days before the first MPTP injection and continue throughout the experiment.[2]

4. Behavioral Assessment (Rotarod Test):

  • Train the mice on an accelerating rotarod for 3 consecutive days before starting the experiment.
  • Test the mice on the rotarod at specified time points after MPTP induction to assess motor coordination and balance.[2]

Visualizations: Signaling Pathways and Experimental Workflows

G Putative Neuroprotective Signaling Pathways of this compound cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB activates This compound This compound This compound->Nrf2 activates This compound->NF-kB inhibits ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes promotes transcription Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection leads to Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes promotes transcription Pro-inflammatory Genes->Neuroprotection inhibition leads to

Caption: Putative neuroprotective signaling pathways modulated by this compound.

G Experimental Workflow for In Vitro Neuroprotection Assay Start Start Seed SH-SY5Y cells Seed SH-SY5Y cells Start->Seed SH-SY5Y cells Adherence (24h) Adherence (24h) Seed SH-SY5Y cells->Adherence (24h) Pre-treat with Flavonoid (2h) Pre-treat with Flavonoid (2h) Adherence (24h)->Pre-treat with Flavonoid (2h) Induce toxicity with MPP+ (24h) Induce toxicity with MPP+ (24h) Pre-treat with Flavonoid (2h)->Induce toxicity with MPP+ (24h) MTT Assay MTT Assay Induce toxicity with MPP+ (24h)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow for assessing in vitro neuroprotective effects.

References

Application Notes and Protocols for Studying 5,7,2',6'-Tetrahydroxyflavone in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 5,7,2',6'-Tetrahydroxyflavone is limited in the current scientific literature. The following application notes and protocols are based on established methodologies for structurally similar and well-researched flavonoids, such as 5,7-dimethoxyflavone (B190784) and fisetin. These related compounds have demonstrated significant effects on metabolic regulation, and it is hypothesized that this compound may exhibit a comparable spectrum of activities. Researchers should consider these protocols as a starting framework, and optimization will be necessary.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable attention for their potential therapeutic benefits in managing these conditions. This compound is a flavonoid of interest due to its structural similarity to other bioactive flavonoids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies evaluating the therapeutic potential of this compound in metabolic disorders.

Data Presentation: Efficacy of Structurally Similar Flavonoids

The following tables summarize quantitative data from studies on flavonoids with similar structures to this compound, providing an expected range of efficacy.

Table 1: Effects of 5,7-Dimethoxyflavone in a High-Fat Diet (HFD)-Induced Obesity Mouse Model

ParameterControl (HFD)5,7-Dimethoxyflavone (50 mg/kg/day)Percentage ChangeReference
Body Weight GainHighSignificantly DecreasedVaries[1]
Total CholesterolElevatedSuppressedVaries[1]
LDL CholesterolElevatedSuppressedVaries[1]
Fat Pad MassIncreasedReducedVaries[1]
Hepatic Triglyceride AccumulationIncreasedDecreasedVaries[1]

Table 2: Effects of 5,7-Dimethoxyflavone in a Streptozotocin (STZ)-Induced Diabetic Rat Model

ParameterDiabetic Control5,7-Dimethoxyflavone (50 mg/kg)5,7-Dimethoxyflavone (100 mg/kg)Reference
Blood Glucose Reduction-52.61%64.01%[2]
Plasma Insulin Increase-22.67%63.08%[2]
C-Peptide Increase-30.03%60.56%[2]
Glycosylated Hemoglobin Reduction-50%49.17%[2]
Serum TriglyceridesSignificantly IncreasedSignificantly ReducedSignificantly Reduced[2]
Serum Total CholesterolSignificantly IncreasedSignificantly ReducedSignificantly Reduced[2]
Serum LDL-CSignificantly IncreasedSignificantly ReducedSignificantly Reduced[2]
Plasma Vitamin C Increase-90%-[2]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

This model is designed to evaluate the effect of this compound on obesity and related metabolic dysfunctions.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Normal chow diet (NCD)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimatize mice for one week with free access to NCD and water.

  • Randomly divide mice into the following groups (n=8-10 per group):

    • NCD + Vehicle

    • HFD + Vehicle

    • HFD + this compound (low dose, e.g., 25 mg/kg/day)

    • HFD + this compound (high dose, e.g., 50 mg/kg/day)

  • Induce obesity by feeding the HFD groups for 8-12 weeks. The NCD group continues on the normal diet.

  • During the final 4-6 weeks of the diet regimen, administer the test compound or vehicle daily via oral gavage.

  • Monitor body weight and food intake weekly throughout the study.

  • In the final week, place mice in metabolic cages to measure energy expenditure.

  • At the end of the study, collect blood samples for biochemical analysis and harvest tissues (liver, adipose tissue, muscle) for histological and molecular analysis.

Endpoints and Assays:

  • Metabolic Parameters: Fasting blood glucose, insulin, total cholesterol, triglycerides, LDL-C, HDL-C.

  • Body Composition: Body weight, fat mass, and lean mass (using DEXA or MRI).

  • Histology: H&E staining of liver and adipose tissue to assess steatosis and adipocyte size, respectively.

  • Gene Expression: qPCR or Western blot analysis of key metabolic regulators in liver and adipose tissue (e.g., PPARγ, C/EBPα, SREBP-1c, FAS, ACC).[1]

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats

This model is used to assess the anti-diabetic properties of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle

  • Glucometer and test strips

Procedure:

  • Acclimatize rats for one week.

  • Induce diabetes by a single intraperitoneal injection of STZ (55-65 mg/kg) dissolved in cold citrate buffer. Control animals receive an injection of citrate buffer only.

  • After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Divide the diabetic rats into the following groups (n=8-10 per group):

    • Diabetic Control + Vehicle

    • Diabetic + this compound (low dose, e.g., 50 mg/kg/day)

    • Diabetic + this compound (high dose, e.g., 100 mg/kg/day)

  • Administer the test compound or vehicle daily via oral gavage for the duration of the study (e.g., 60 days).

  • Monitor blood glucose levels and body weight regularly.

  • At the end of the study, collect blood for biochemical analysis and the pancreas for histopathological examination.

Endpoints and Assays:

  • Glycemic Control: Fasting blood glucose, glycosylated hemoglobin (HbA1c), plasma insulin, and C-peptide levels.[2]

  • Lipid Profile: Serum triglycerides, total cholesterol, LDL-C, and HDL-C.[2]

  • Antioxidant Status: Plasma levels of glutathione (B108866) (GSH), vitamin E, vitamin C, and ceruloplasmin.[2]

  • Histopathology: H&E staining of the pancreas to assess the integrity of β-cells.[2]

In Vitro Model: 3T3-L1 Adipocyte Differentiation Assay

This assay is used to determine the direct effect of this compound on adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Oil Red O staining solution

  • This compound

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Two days post-confluence, induce differentiation by replacing the medium with MDI medium containing various concentrations of this compound or vehicle.

  • After 48-72 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound.

  • Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • On day 8, assess adipocyte differentiation.

Endpoints and Assays:

  • Lipid Accumulation: Stain cells with Oil Red O and quantify the retained dye by spectrophotometry to measure triglyceride accumulation.

  • Gene and Protein Expression: Analyze the expression of key adipogenic transcription factors (PPARγ, C/EBPα) and lipid synthesis enzymes (FAS, ACC) by qPCR or Western blot.[1]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 This compound cluster_1 Cellular Signaling cluster_2 Metabolic Outcomes Flavonoid This compound AMPK AMPK Activation Flavonoid->AMPK PGC1a PGC-1α Upregulation Flavonoid->PGC1a FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake LipidSynthesis ↓ Lipid Synthesis AMPK->LipidSynthesis Inflammation ↓ Inflammation AMPK->Inflammation PGC1a->FattyAcidOxidation MitochondrialBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Adipogenesis ↓ Adipogenesis LipidSynthesis->Adipogenesis

Caption: Proposed signaling pathways of this compound.

G cluster_0 In Vivo Study cluster_1 In Vitro Study AnimalModel Induce Metabolic Disorder (HFD or STZ) Treatment Administer This compound AnimalModel->Treatment Monitoring Monitor Metabolic Parameters (Weight, Glucose, Lipids) Treatment->Monitoring Analysis Endpoint Analysis (Biochemical, Histological, Molecular) Monitoring->Analysis CellCulture Culture Relevant Cell Line (e.g., 3T3-L1) Differentiation Induce Differentiation with This compound CellCulture->Differentiation Assay Assess Cellular Response (Lipid Accumulation, Gene Expression) Differentiation->Assay

References

Application Note: A Multi-Faceted Approach to Investigating the Bioavailability of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that, like many polyphenolic compounds, holds potential for various therapeutic applications. A critical determinant of its in vivo efficacy is its bioavailability, which encompasses absorption, distribution, metabolism, and excretion (ADME). Flavonoids generally exhibit low bioavailability due to factors like poor aqueous solubility and extensive first-pass metabolism in the intestine and liver.[1][2] Absorbed flavonoids are often rapidly converted into conjugated metabolites, such as glucuronides and sulfates, which are the predominant forms found in plasma.[3][4] Therefore, a comprehensive understanding of the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent.

This document outlines a structured, multi-phase experimental approach for characterizing the bioavailability of this compound, progressing from computational predictions to detailed in vitro and in vivo assessments.

Phase 1: In Silico ADMET Prediction

The initial phase involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This cost-effective step helps to anticipate potential liabilities, such as poor oral bioavailability or toxicity, early in the development process.[5] Web-based tools like SwissADME are valuable for calculating a wide range of physicochemical and pharmacokinetic parameters.[5]

Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties

ParameterPredicted ValueInterpretation / Significance
Physicochemical Properties
Molecular Weight ( g/mol )288.25[6]Influences diffusion and transport across membranes.
LogP (Octanol/Water)1.50[6]Indicates lipophilicity; affects solubility and permeability.
Water SolubilityModerately SolubleCrucial for dissolution in the gastrointestinal tract.
Polar Surface Area (TPSA)107 Ų[6]Affects membrane permeability and oral bioavailability.
Pharmacokinetics
GI AbsorptionHigh (Predicted)Prediction of absorption from the gastrointestinal tract.[7]
BBB PermeantNo (Predicted)Predicts ability to cross the blood-brain barrier.
CYP3A4 InhibitorYes (IC50 = 7.8 µM)[8]Potential for drug-drug interactions.
Bioavailability Score0.55 (Predicted)General score based on multiple physicochemical properties.[9]
Drug-Likeness
Lipinski's Rule of Five0 ViolationsSuggests "drug-like" characteristics for oral administration.

Note: Predicted values are hypothetical and should be determined using appropriate in silico tools like SwissADME or pkCSM.[10]

Phase 2: In Vitro Assessment of Absorption and Metabolism

This phase uses established cell-based and subcellular fraction assays to investigate key aspects of bioavailability: intestinal permeability and metabolic stability.

  • Intestinal Permeability (Caco-2 Assay): The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, complete with tight junctions and transporter proteins.[11][12] This assay is used to predict the rate and mechanism of intestinal absorption of a compound.[13]

  • Metabolic Stability (Liver Microsome Assay): Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[14][15] This assay determines a compound's susceptibility to Phase I metabolism, providing data on its intrinsic clearance.[16]

Data Presentation: Summary of In Vitro Results

AssayParameterResultInterpretation
Caco-2 Permeability Apparent Permeability (Papp) (A→B)(e.g., 1.5 x 10⁻⁶ cm/s)Low to moderate passive permeability.
Efflux Ratio (Papp B→A / Papp A→B)(e.g., 2.5)Suggests involvement of active efflux transporters.[12]
Liver Microsomal Stability Half-life (t½) (min)(e.g., 25 min)Indicates moderate metabolic breakdown.
Intrinsic Clearance (CLint) (µL/min/mg)(e.g., 45 µL/min/mg)Quantifies the rate of metabolism by liver enzymes.

Phase 3: In Vivo Pharmacokinetic Profiling

The final phase involves administering this compound to an animal model (e.g., Sprague-Dawley rats) to determine its complete pharmacokinetic profile in a living system.[17] This provides crucial data on the compound's and its metabolites' plasma concentration over time, absolute bioavailability, and elimination half-life.[18]

Data Presentation: Key Pharmacokinetic Parameters in Rats

ParameterUnitOral Administration (50 mg/kg)IV Administration (10 mg/kg)
Cmax (Peak Concentration)ng/mL(e.g., 150)(e.g., 800)
Tmax (Time to Peak)h(e.g., 0.75)(e.g., 0.08)
AUC(0-t) (Area Under the Curve)ng·h/mL(e.g., 450)(e.g., 1575)
t½ (Elimination Half-life)h(e.g., 3.5)(e.g., 2.8)
F (Absolute Bioavailability)%(e.g., 8.6%)N/A

Note: F (%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Experimental Protocols

Overall Experimental Workflow

The following diagram illustrates the logical progression for a comprehensive bioavailability assessment.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: In Vivo Studies cluster_3 Analysis & Interpretation in_silico ADMET Prediction (SwissADME, pkCSM) caco2 Caco-2 Permeability (Intestinal Absorption) in_silico->caco2 Prioritize & Inform microsome Liver Microsomal Stability (Metabolism) in_silico->microsome Prioritize & Inform pk_study Pharmacokinetic Study in Rats (Oral & IV Dosing) caco2->pk_study Predictive Data microsome->pk_study Predictive Data analysis Data Analysis & Bioavailability Calculation pk_study->analysis Definitive Data

Caption: A multi-phase workflow for bioavailability assessment.

Protocol 1: Caco-2 Permeability Assay

This protocol details the procedure for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.[11]

Workflow Diagram: Caco-2 Assay

G A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER to confirm monolayer integrity (>300 Ω·cm²) B->C D Add test compound to Apical (A) or Basolateral (B) chamber C->D E Incubate at 37°C D->E F Sample receiving chamber at time points (e.g., 30, 60, 90, 120 min) E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow for the Caco-2 intestinal permeability assay.

Methodology

  • Cell Culture:

    • Seed Caco-2 cells at a density of 2 x 10⁵ cells/cm² onto Transwell inserts (e.g., 24-well plate format).[19]

    • Culture the cells for 19-21 days in a suitable medium, replacing the medium every 2-3 days until a confluent monolayer is formed.[11]

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >300 Ω·cm² indicates good integrity.[19]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Add this compound (e.g., at 100 µM to avoid toxicity) to the apical (upper) chamber.[19] The basolateral (lower) chamber should contain a fresh, compound-free medium.

    • Basolateral to Apical (B→A): Add the compound to the basolateral chamber, with the apical chamber containing a fresh medium.

    • Include positive (e.g., Propranolol) and negative (e.g., Atenolol) controls.

  • Sampling and Analysis:

    • Incubate the plates at 37°C.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take aliquots from the receiving chamber.

    • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.[20]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration.

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of the test compound in the presence of liver enzymes.[21]

G A Prepare reaction mixture: - Liver microsomes (0.5 mg/mL) - Test compound (1 µM) - Phosphate buffer (pH 7.4) B Pre-incubate mixture at 37°C A->B C Initiate reaction by adding NADPH co-factor B->C D Incubate at 37°C C->D E Stop reaction at time points (0, 5, 15, 30, 60 min) by adding cold acetonitrile D->E F Centrifuge to precipitate protein E->F G Analyze supernatant for remaining compound by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Methodology

  • Animal Handling:

    • Use male Sprague-Dawley rats (200-250g). Acclimate the animals for at least one week.

    • Fast the rats for 12 hours before dosing, with free access to water. [17]It is important to use feed free of other flavonoids to avoid interference. [22] * Divide rats into two groups (n=5 per group): an oral (PO) administration group and an intravenous (IV) administration group.

  • Dosing:

    • Oral Group: Administer this compound at a dose of 50 mg/kg by oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • IV Group: Administer the compound at a dose of 10 mg/kg via the tail vein. The compound must be dissolved in a sterile, injectable vehicle.

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the retro-orbital plexus or tail vein at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). [17] * Collect samples into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis, often involving protein precipitation or solid-phase extraction. [20] * Quantify the concentration of the parent compound and its potential glucuronidated/sulfated metabolites using a validated LC-MS/MS method. Analysis may require enzymatic hydrolysis (using β-glucuronidase/sulfatase) to measure total aglycone concentration. [23]5. Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data.

    • Calculate key parameters including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

    • Calculate the absolute oral bioavailability (F%).

References

Developing 5,7,2',6'-Tetrahydroxyflavone for Therapeutic Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic applications. Like many flavonoids, it is being investigated for its antioxidant, anti-inflammatory, and anticancer properties. A notable characteristic of this compound is its inhibitory effect on cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a wide range of drugs.[1] This suggests potential applications in modulating drug metabolism and bioavailability. Research into flavonoids with similar structures indicates that they may exert their biological effects through the regulation of key signaling pathways, including PI3K/Akt and NF-κB, which are implicated in cell survival, proliferation, and inflammation.[2][3]

These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound. The following sections detail its known biological activities, offer protocols for relevant in vitro assays, and summarize quantitative data from studies on this and structurally related compounds.

Physicochemical Properties and Handling

PropertyValue/Information
CAS Number 82475-00-1[1]
Molecular Formula C₁₅H₁₀O₆
Molecular Weight 286.24 g/mol
Appearance Typically a yellow to brownish powder
Solubility Soluble in organic solvents such as DMSO and ethanol (B145695). For aqueous solutions, a stock solution in an organic solvent should be prepared first and then diluted.
Storage Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Biological Activities and Potential Therapeutic Uses

Based on the known activities of this compound and related flavonoids, the primary areas for therapeutic development include:

  • Drug Metabolism Modulation: The established inhibitory effect on CYP3A4 makes this compound a candidate for investigation as a pharmacokinetic enhancer for drugs metabolized by this enzyme.[1]

  • Anticancer Therapy: Structurally similar flavonoids have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[4][5] These effects are often mediated through the inhibition of signaling pathways like PI3K/Akt, which are frequently dysregulated in cancer.[2]

  • Anti-inflammatory Treatment: Flavonoids are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6] This is often achieved by suppressing the NF-κB signaling pathway, a key regulator of inflammation.[3]

  • Antioxidant Effects: The polyphenolic structure of flavonoids allows them to act as potent antioxidants by scavenging free radicals, which can contribute to cellular damage and various diseases.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and structurally related tetrahydroxyflavones to provide a comparative overview of their potency.

Table 1: CYP450 Inhibition

CompoundEnzymeAssayIC₅₀ (µM)Reference
This compound CYP3A4Testosterone 6β-hydroxylation7.8[1]

Table 2: Anticancer Activity of Related Tetrahydroxyflavones

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
3',4',5-TrihydroxyflavoneA549 (Lung)MTT Assay~25[7]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)MTT Assay12-24[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol details the investigation of this compound's effect on the PI3K/Akt signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known mechanisms of related flavonoids.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid This compound Flavonoid->PI3K inhibits Flavonoid->Akt inhibits

PI3K/Akt Signaling Pathway Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation translocates & activates Flavonoid This compound Flavonoid->IKK inhibits

NF-κB Signaling Pathway Inhibition

Conclusion

This compound presents a promising scaffold for therapeutic development, particularly in the areas of cancer, inflammation, and as a modulator of drug metabolism. The provided protocols offer a starting point for researchers to investigate its biological activities and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to generate more specific quantitative data to guide its development into a clinical candidate.

References

Troubleshooting & Optimization

improving solubility of 5,7,2',6'-Tetrahydroxyflavone for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5,7,2',6'-Tetrahydroxyflavone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro assays?

This compound is a naturally occurring flavonoid compound.[1] Like many flavonoids, its chemical structure, characterized by multiple hydrophobic ring structures, results in poor water solubility.[2] This low aqueous solubility presents a significant hurdle for in vitro experiments, as the compound can precipitate when introduced into aqueous cell culture media, leading to inaccurate and unreliable results.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a highly effective polar aprotic solvent for dissolving a wide range of plant-derived compounds, including flavonoids like this compound.[5] It is the most commonly recommended solvent for preparing high-concentration stock solutions for use in cell-based assays.[6][7]

Q3: What are the primary concerns when diluting a DMSO stock solution into aqueous cell culture media?

The most common issue is precipitation.[4] When a concentrated DMSO stock is added to the aqueous environment of the culture medium, the flavonoid's solubility limit can be quickly exceeded, causing it to fall out of solution.[4] This can be influenced by several factors, including the final concentration of the flavonoid, the concentration of DMSO, the temperature of the medium, and interactions with media components like salts and proteins.[3]

Q4: What are the key strategies to improve the solubility and prevent precipitation of this compound in my assay?

Several methods can be employed to enhance the solubility of poorly soluble flavonoids:

  • Co-solvents: Using a water-miscible organic solvent like DMSO in the final culture medium at a low, non-toxic concentration.[8]

  • pH Adjustment: The solubility of some flavonoids can be influenced by the pH of the medium, with solubility often increasing in more alkaline conditions.[9][10][11]

  • Cyclodextrins: These cyclic oligosaccharides can form water-soluble inclusion complexes with hydrophobic molecules like flavonoids, significantly increasing their aqueous solubility.[2][12][13]

  • Surfactants: Non-ionic surfactants, such as Tweens (e.g., Tween 80) or Pluronic F-68, can be used to create micelles that encapsulate the flavonoid, improving its dispersion in aqueous solutions.[14][15][16]

  • Nanoparticle Formulation: Encapsulating the flavonoid into polymeric nanoparticles is an advanced method to improve both solubility and bioavailability.[17][18][19]

Q5: What is a safe final concentration of DMSO for my cell culture experiments?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[8] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or behavior of your specific cells.[8][20]

Troubleshooting Guide

This guide addresses common precipitation issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon adding stock solution to media Exceeding Solubility Limit: The final concentration of the flavonoid is too high for the aqueous medium.Determine the empirical solubility limit in your specific medium (see Protocol 4). Do not exceed this concentration.
Poor Mixing Technique: The concentrated stock is not dispersing quickly enough upon addition.Pre-warm the medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[3]
Temperature Shock: Adding a room temperature or cold stock solution to cold media can decrease solubility.Always use pre-warmed (37°C) cell culture medium for dilutions.[3]
High DMSO Concentration: A high final concentration of the organic co-solvent can cause the compound to "crash out."Perform serial dilutions or an intermediate dilution step in the culture medium to minimize the solvent concentration shock.[4]
Precipitation observed during incubation (e.g., after 24 hours) Compound Instability: The flavonoid may degrade or aggregate over time at 37°C.Prepare fresh media containing the flavonoid for each experiment rather than storing it.[3] Minimize the incubation time where possible.
Interaction with Media Components: Salts, metal ions, and serum proteins can interact with the flavonoid, leading to the formation of insoluble complexes.[3]Try reducing the serum percentage or transitioning to a serum-free medium. Ensure the medium's buffering capacity is adequate.[3]
pH Shift: Cellular metabolism can alter the pH of the medium over time, affecting flavonoid solubility.[3]Monitor the pH of the culture medium during the experiment. Ensure your incubator's CO₂ levels are stable.
Precipitation after a freeze-thaw cycle of media containing the flavonoid Reduced Solubility at Low Temperatures: Many compounds are less soluble at lower temperatures.Prepare single-use aliquots of your stock solution.[3] Crucially, do not freeze the cell culture medium after the flavonoid has been added. Prepare it fresh for each experiment.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: ~286.24 g/mol ) in a sterile microcentrifuge tube. For example, weigh 2.86 mg to prepare 1 mL of a 10 mM stock.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For 2.86 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4][8] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Diluting Stock Solution into Cell Culture Medium

This protocol is designed to minimize precipitation when preparing a final working concentration (e.g., 10 µM).

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.

  • Intermediate Dilution (Recommended): To avoid solvent shock, first dilute your 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration. For a final concentration of 10 µM in 2 mL total volume, add 200 µL of the 100 µM solution to 1.8 mL of medium in the well.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate culture to account for any effects of the solvent.[4]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

Cyclodextrins can significantly increase the aqueous solubility of flavonoids.[2][12]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile deionized water.

  • Complex Formation (Kneading Method):

    • Place a known amount of this compound powder in a sterile glass mortar.

    • Add a small amount of the HP-β-CD solution to the powder to form a paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • Gradually add more HP-β-CD solution while continuing to knead until the desired concentration is reached.

  • Dissolution and Sterilization: Dilute the resulting paste in your cell culture medium to the final working concentration. Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Toxicity Control: It is essential to test the toxicity of the HP-β-CD concentration on your specific cell line, as it can have biological effects at higher concentrations.

Protocol 4: Determining the Maximum Soluble Concentration

This protocol helps you empirically determine the solubility limit of the flavonoid in your specific cell culture medium.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your flavonoid stock solution in pre-warmed (37°C) complete cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM.

  • Incubation: Incubate the solutions at 37°C in a 5% CO₂ incubator for a period that mimics your longest experimental time point (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, carefully inspect each concentration for any signs of precipitation (e.g., cloudiness, visible particles, film on the surface). A light microscope can be used for more sensitive detection.

  • Determine Limit: The highest concentration that remains clear and free of visible precipitate is your empirical maximum soluble concentration for that specific medium and incubation time.

Quantitative Data Summary

Table 1: Overview of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent.Simple to use; effective for stock solutions.Potential for cell toxicity at higher concentrations (>0.5%); can cause precipitation upon dilution.[8]
pH Adjustment Alters the ionization state of the flavonoid's hydroxyl groups, potentially increasing water solubility.[3]Can be effective and inexpensive.May not be suitable for all flavonoids; pH changes can impact cell health and compound stability.[10]
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic flavonoid within its hydrophilic exterior.[2][12]Significant increase in aqueous solubility; can improve compound stability.[12]Potential for cell toxicity; may alter the biological activity of the compound. A toxicity pre-screen is essential.
Surfactants (e.g., Tween 80) Forms micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in aqueous media.[14][16]Effective at low concentrations.Potential for cell toxicity; may interfere with certain assays or membrane-related processes.
Nanoparticle Formulation Encapsulates the drug in a polymer matrix, creating a nanosuspension with a high surface area for improved dissolution.[17][18]Greatly enhances solubility and bioavailability; allows for controlled release.Technically complex to prepare and characterize; requires specialized equipment.

Visualizations

G Diagram 1: Experimental Workflow for Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Flavonoid Powder B Dissolve in 100% DMSO A->B C Vortex / Sonicate until Clear B->C D Store at -80°C in Aliquots C->D F Prepare Intermediate Dilution (e.g., 100x final conc.) D->F Use one aliquot E Pre-warm Cell Culture Medium to 37°C E->F H Include DMSO Vehicle Control E->H G Add to Culture Plate for Final Concentration F->G

Caption: Experimental workflow for preparing this compound solutions.

G Diagram 2: Troubleshooting Precipitation Issues cluster_immediate cluster_later Start Precipitate Observed in Culture Medium Q1 When did it occur? Start->Q1 A1 Immediately upon dilution Q1->A1 Immediately A2 During incubation Q1->A2 Over Time S1 Solution: 1. Lower final concentration. 2. Pre-warm media to 37°C. 3. Add stock slowly while mixing. 4. Use serial dilutions. A1->S1 S2 Solution: 1. Prepare media fresh before use. 2. Reduce serum concentration. 3. Consider using a solubilizing agent (e.g., cyclodextrin). A2->S2

Caption: Logic diagram for troubleshooting precipitation of the flavonoid.

G Diagram 3: Potential Mechanism - CYP3A4 Inhibition cluster_pathway Drug Metabolism Pathway Drug Drug Substrate (e.g., Testosterone) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Metabolite Metabolite (e.g., 6β-hydroxytestosterone) CYP3A4->Metabolite Flavone This compound Flavone->CYP3A4 Inhibits (IC50 = 7.8 µM)

Caption: Inhibition of CYP3A4 by this compound.[1]

References

Technical Support Center: Stability of 5,7,2',6'-Tetrahydroxyflavone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 5,7,2',6'-Tetrahydroxyflavone in cell culture media. Due to the inherent instability of many polyhydroxyflavonoids under physiological conditions, understanding and mitigating degradation is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media like DMEM?

While specific degradation kinetics for this compound are not extensively published, polyhydroxyflavonoids are generally known to be unstable in neutral to alkaline aqueous solutions (pH > 7), such as standard cell culture media (pH ~7.4), especially at 37°C.[1][2] The multiple hydroxyl groups on the flavonoid backbone make it susceptible to oxidative degradation.[3] This degradation can lead to a significant decrease in the effective concentration of the compound over the course of an experiment, potentially impacting the observed biological effects.

Q2: What are the primary factors that influence the stability of this compound in cell culture?

Several factors can accelerate the degradation of this compound:

  • pH: Flavonoids are more stable in slightly acidic conditions and degrade faster at neutral or alkaline pH.[1][2]

  • Temperature: Incubation at 37°C, standard for cell culture, promotes degradation.[4]

  • Presence of Serum: Enzymes in fetal bovine serum (FBS) can contribute to the metabolic degradation of flavonoids.[1] However, serum proteins like albumin may also bind to flavonoids and potentially offer some protection from degradation.[5]

  • Light Exposure: Many flavonoids are photosensitive and can degrade upon exposure to light.[2]

  • Dissolved Oxygen: The presence of oxygen in the media can lead to oxidative degradation.[3]

Q3: What are the best practices for preparing and using this compound in cell culture experiments?

To minimize degradation and ensure consistent results, the following practices are recommended:

  • Prepare Fresh Solutions: Always prepare working solutions of the flavonoid immediately before each experiment.[1]

  • Use a Suitable Solvent for Stock Solutions: Dissolve the compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution.[2]

  • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experimental and control groups.[2]

  • Protect from Light: Store stock solutions and handle working solutions in amber-colored tubes or wrap containers in aluminum foil to protect them from light.[1][2]

  • Consider Pre-incubation Time: Be mindful of the time the compound spends in the culture medium before and during the assay. For longer experiments, the stability should be experimentally verified.

Q4: How can I verify the stability of this compound under my specific experimental conditions?

A stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable method to quantify the concentration of the compound in your cell culture medium over time. This involves incubating the flavonoid in your specific medium under your experimental conditions and analyzing samples at different time points. A detailed protocol for such a study is provided below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lack of biological activity Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from solid material. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light.[1][2] Perform a stability test of the compound under your experimental conditions (see Experimental Protocols).
Precipitation of the compound in aqueous media Poor aqueous solubility of the flavonoid.Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it remains at a non-toxic level for your cells. The use of a solubilizing agent compatible with your cell line can also be considered.
Visible color change of the culture medium upon adding the flavonoid Oxidation or other degradation pathways of the flavonoid.This is a strong indicator of compound degradation. Prepare fresh solutions immediately before use. Consider de-gassing the culture medium to remove dissolved oxygen.[2]
High background in fluorescence-based assays Autofluorescence of the flavonoid or its degradation products.Run appropriate controls, including wells with the flavonoid alone in the medium, to measure and subtract any background fluorescence.

Quantitative Data on Flavonoid Stability

While specific data for this compound is limited, the following table provides an illustrative degradation profile for a similar polyhydroxyflavonoid (Quercetin) in DMEM at 37°C and pH 7.4. This data demonstrates the typical first-order degradation kinetics observed for such compounds.

Time (hours)Remaining Flavonoid (%)Half-life (t½)
0100\multirow{5}{*}{~2.5 - 8 hours (pH dependent)}
2~75
4~50
8~25
24<5

Note: This table is an illustrative example based on the known behavior of similar flavonoids.[4][6] Actual degradation rates for this compound should be determined experimentally using the protocol below.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC

Objective: To quantify the degradation of this compound in a specific cell culture medium over time under experimental conditions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM) with or without serum

  • Sterile, amber-colored microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV/Vis or DAD detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Working Solution and Incubation:

    • Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).

    • Incubate the working solution in a sterile, amber-colored container under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect an aliquot of the incubated solution.

    • The t=0 sample should be taken immediately after preparation.

  • Sample Preparation for HPLC Analysis:

    • To stop further degradation and precipitate proteins, add an equal volume of cold acetonitrile to each collected aliquot.

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used for flavonoids.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 20% B

      • 5-25 min: 20-21% B

      • 25-45 min: 21-50% B

      • Followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (this should be determined by running a UV-Vis scan of a standard solution, typically between 280-370 nm for flavonoids).[7]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the peak area of the flavonoid in each sample at the different time points.

    • Calculate the concentration of the remaining flavonoid at each time point using the calibration curve.

    • Plot the percentage of remaining flavonoid against time to determine the degradation kinetics and half-life.

Signaling Pathway Diagrams

This compound and structurally related flavonoids have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and oxidative stress.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (10 mM in DMSO) working Prepare Working Solution (e.g., 10 µM in Media) stock->working incubate Incubate at 37°C, 5% CO2 working->incubate collect Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->collect precipitate Protein Precipitation (Cold Acetonitrile) collect->precipitate centrifuge Centrifuge precipitate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot kinetics Determine Degradation Kinetics and Half-life plot->kinetics

Caption: Experimental workflow for determining the stability of this compound.

nfkb_pathway flavonoid 5,7,2',6'- Tetrahydroxyflavone ikb IκBα flavonoid->ikb Inhibits Degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway flavonoid 5,7,2',6'- Tetrahydroxyflavone pi3k PI3K flavonoid->pi3k Modulates akt Akt pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival akt->cell_survival Promotes gsk3b->apoptosis Promotes

References

Technical Support Center: Optimizing Dosage of 5,7,2',6'-Tetrahydroxyflavone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,2',6'-Tetrahydroxyflavone in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse or rat model?

A1: Currently, there is no established optimal dosage for this compound in animal studies as specific in vivo efficacy and pharmacokinetic data have not been widely published. However, a rational starting dose can be extrapolated from studies on structurally similar flavonoids.

For initial dose-range finding studies, a tiered approach is recommended:

  • Low Dose Range (1-10 mg/kg): This range is often effective for flavonoids with potent biological activity. For instance, myricitrin (B1677591), another flavonoid, has shown anti-inflammatory effects in mice at doses of 1, 3, and 10 mg/kg administered orally.[1]

  • Medium Dose Range (25-100 mg/kg): This range is commonly used for flavonoids to achieve systemic exposure and observe pharmacological effects. A study on flavanols used a 25 mg/kg oral dose in mice to assess cognitive enhancement.[2]

  • High Dose Range (up to 400 mg/kg): Higher doses may be necessary for compounds with lower bioavailability or to assess toxicity. Acute and subacute toxicity studies on a flavonoid-rich fraction in rats used doses of 100, 200, and 400 mg/kg.[3]

It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that elicits a biological response without overt toxicity.

Q2: What is the known mechanism of action for this compound that can guide my study design?

A2: The primary reported in vitro activity of this compound is the inhibition of cytochrome P450 3A4 (CYP3A4).[4] It has been shown to inhibit hepatic testosterone (B1683101) 6β-hydroxylation, a marker of CYP3A4 activity, with an IC50 of 7.8 μM.[4]

CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs and xenobiotics.[5][6][7] Inhibition of this enzyme can lead to significant drug-drug interactions, potentially increasing the systemic exposure and toxicity of co-administered compounds.[7] When designing in vivo studies, it is critical to consider the potential for this compound to alter the metabolism of other administered substances or even its own metabolism if it is also a CYP3A4 substrate.

CYP3A4_Inhibition_Pathway cluster_drug_metabolism Drug Metabolism in Hepatocytes cluster_inhibition Inhibition by Flavonoid Drug_A Co-administered Drug (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme Drug_A->CYP3A4 Metabolism Metabolite Inactive Metabolite CYP3A4->Metabolite Flavonoid This compound Flavonoid->CYP3A4 Inhibition

Q3: What are the potential challenges in administering this compound to animals?

A3: Like many flavonoids, this compound is expected to have poor water solubility.[8] This presents a significant challenge for achieving consistent and effective oral administration. Key challenges include:

  • Low Bioavailability: Poor solubility often leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and low systemic exposure.[8][9]

  • Vehicle Selection: Finding a suitable vehicle that can solubilize or suspend the compound without causing toxicity to the animal is critical.

  • Compound Stability: Flavonoids can be susceptible to degradation depending on the pH and composition of the formulation.

Strategies to overcome these challenges are discussed in the Troubleshooting Guide below.

Troubleshooting Guide

Issue 1: Poor Solubility and Suspension of this compound

  • Problem: The compound does not dissolve or forms an unstable suspension in common vehicles like water or saline.

  • Solutions:

    • Co-solvents: A common vehicle for administering poorly soluble compounds to rodents is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), and Tween 80 in saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] For sensitive animal models, the DMSO concentration can be reduced.[10]

    • Suspending Agents: Carboxymethylcellulose (CMC) can be used to create a more uniform and stable suspension.

    • Sonication: Use of a sonicator can help to break down agglomerates and create a finer, more homogenous suspension.

    • pH Adjustment: The solubility of flavonoids can be pH-dependent. However, ensure the final pH of the formulation is within a physiologically tolerable range for oral administration.[11]

Issue 2: Inconsistent or Low In Vivo Efficacy

  • Problem: Despite administering a seemingly appropriate dose, the expected biological effect is not observed or is highly variable between animals.

  • Solutions:

    • Bioavailability Enhancement: Consider formulation strategies known to improve flavonoid bioavailability, such as nanoemulsions or solid lipid nanoparticles.[12] While more complex, these can significantly increase absorption.

    • Route of Administration: If oral bioavailability is extremely low, consider intraperitoneal (IP) injection. However, be aware that this bypasses first-pass metabolism and may alter the pharmacokinetic profile.

    • Dosing Volume and Frequency: Ensure the dosing volume is appropriate for the animal's size (typically up to 10-20 ml/kg for rats).[11][13] For compounds with a short half-life, twice-daily dosing may be necessary to maintain therapeutic concentrations.

    • Dietary Considerations: The standard rodent chow may contain other flavonoids or compounds that could interfere with the absorption or activity of this compound. Using a purified, phytoestrogen-free diet can help to reduce this variability.

Issue 3: Adverse Effects or Toxicity Observed During Dosing

  • Problem: Animals show signs of distress, weight loss, or other adverse effects after administration.

  • Solutions:

    • Vehicle Toxicity: The vehicle itself may be causing toxicity, especially at higher concentrations of DMSO or other organic solvents. Run a vehicle-only control group to assess this.

    • Dose Reduction: The dose may be too high. Reduce the dose and perform a careful dose-escalation study.

    • Gavage Technique: Improper oral gavage technique can cause esophageal or gastric injury, leading to distress.[13][14] Ensure personnel are properly trained and use appropriately sized gavage needles.[14] The animal should be properly restrained to avoid injury.[13]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Compound Solubilization: Weigh the required amount of this compound and first dissolve it in the DMSO component of the vehicle.

  • Mixing: Gradually add the PEG300 and Tween 80 while vortexing. Finally, add the saline to the desired final volume.

  • Homogenization: If a clear solution is not obtained, sonicate the mixture until a uniform suspension is achieved.

  • Administration: Administer the preparation to the animals via oral gavage using a sterile, appropriately sized gavage needle. The volume should not exceed 20 ml/kg for rats.[13] Prepare the formulation fresh daily if stability is a concern.

Experimental_Workflow Start Start: Dose Optimization Study Dose_Range Select Dose Range (e.g., 10, 50, 200 mg/kg) Start->Dose_Range Formulation Prepare Formulation (e.g., DMSO/PEG/Tween/Saline) Dose_Range->Formulation Administration Oral Gavage to Animals (e.g., Mice or Rats) Formulation->Administration Monitoring Monitor for Toxicity (Weight, Behavior) Administration->Monitoring PK_Study Pharmacokinetic Analysis (Blood Sampling) Administration->PK_Study Efficacy_Study Efficacy Assessment (Biological Endpoint) Administration->Efficacy_Study Data_Analysis Analyze Data and Determine Optimal Dose Monitoring->Data_Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis End End: Optimized Dose Identified Data_Analysis->End

Data Presentation

Table 1: Example Pharmacokinetic Parameters for Flavonoids in Rodents

FlavonoidAnimal ModelDose (mg/kg)RouteCmax (ng/mL)Tmax (h)Bioavailability (%)
Myricitrin Mouse1, 3, 10OralDose-dependent increase--
Quercetin Mouse62, 125, 250Oral---
Flavanols Mouse25Oral---

Note: Specific Cmax, Tmax, and bioavailability data for Myricitrin and Quercetin were not provided in the cited abstracts, but the studies confirmed oral administration at these doses.

Table 2: In Vitro CYP3A4 Inhibition by Flavonoids

FlavonoidIC50 (μM)Type of Inhibition
This compound 7.8-
Acacetin <1 (95% inhibition at 1µM)Combined irreversible and reversible
Apigenin -Reversible
Chrysin 2.5Combined irreversible and reversible

Data for Acacetin, Apigenin, and Chrysin are from studies on various flavonoids and provide context for the inhibitory potential of this class of compounds.[5][6]

References

Technical Support Center: Synthesis of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7,2',6'-Tetrahydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this polyhydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach for the synthesis of this compound involves a two-step process:

  • Claisen-Schmidt Condensation: This base-catalyzed reaction is used to form the chalcone (B49325) backbone. It involves the condensation of a substituted acetophenone (B1666503) (for the A-ring) with a substituted benzaldehyde (B42025) (for the B-ring). In this case, 2',4',6'-trihydroxyacetophenone (B23981) (from phloroglucinol) and 2,6-dihydroxybenzaldehyde (B146741) are the key starting materials. Due to the high reactivity of the hydroxyl groups, protection of these functional groups is often necessary before condensation to prevent side reactions and improve yield.

  • Oxidative Cyclization: The resulting 2',2,4',6,6'-pentahydroxychalcone intermediate is then cyclized to form the flavone (B191248) core. This is typically achieved using an oxidizing agent in a suitable solvent.

Q2: Why are protecting groups necessary for this synthesis?

A2: The starting materials and the intermediate chalcone possess multiple phenolic hydroxyl groups. These groups are highly reactive under the basic conditions of the Claisen-Schmidt condensation and can lead to a variety of side reactions, including O-alkylation, multiple condensations, and oxidative degradation.[1] Protecting these hydroxyl groups, for instance as benzyl (B1604629) or methoxymethyl (MOM) ethers, deactivates them, allowing the desired condensation and cyclization reactions to proceed more cleanly and with higher yields.[2]

Q3: What are some common challenges encountered during the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low yields: This can be due to side reactions, incomplete reactions, or degradation of the highly hydroxylated compounds.

  • Difficult purification: The high polarity of the final product and intermediates can make chromatographic separation challenging.

  • Side reactions: The electron-rich nature of the phloroglucinol (B13840) and 2,6-dihydroxyphenyl rings can lead to undesired reactions during condensation and cyclization.

  • Incomplete deprotection: The final step of removing the protecting groups can be difficult, especially with sterically hindered structures, and may lead to a mixture of partially protected products.

Q4: What are the best practices for purifying the final product?

A4: Due to its high polarity, this compound is best purified using reverse-phase high-performance liquid chromatography (HPLC) or column chromatography with highly polar mobile phases.[3][4] Macroporous resin or Sephadex-based column chromatography can also be effective for separating polar flavonoids from reaction mixtures.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield in Claisen-Schmidt Condensation
Possible Cause Troubleshooting Step
Inadequate Protection of Hydroxyl Groups Ensure all phenolic hydroxyl groups on both the acetophenone and benzaldehyde starting materials are fully protected before attempting the condensation. Incomplete protection will lead to a complex mixture of side products.
Incorrect Base or Reaction Conditions The choice and concentration of the base are critical. For protected starting materials, a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent is typically used.[5][6] Reaction time and temperature may need to be optimized.
Steric Hindrance The 2,6-dihydroxy substitution pattern on the benzaldehyde can cause steric hindrance. Using a less hindered base or a higher reaction temperature might be necessary to facilitate the reaction.
Starting Material Quality Ensure the purity of the protected 2',4',6'-trihydroxyacetophenone and 2,6-dihydroxybenzaldehyde. Impurities can inhibit the reaction.
Problem 2: Formation of Multiple Products in Oxidative Cyclization
Possible Cause Troubleshooting Step
Incorrect Oxidizing Agent Different oxidizing agents can lead to different products. For the synthesis of flavones from 2'-hydroxychalcones, iodine in DMSO or in the presence of a base is a commonly used and effective reagent.[7][8]
Side Reactions The electron-rich nature of the chalcone can make it susceptible to over-oxidation or other side reactions. Carefully control the reaction temperature and the stoichiometry of the oxidizing agent.
Formation of Aurones In some cases, oxidative cyclization can lead to the formation of aurones, which are isomers of flavones. The choice of solvent and catalyst can influence the reaction pathway.[2][7]
Problem 3: Incomplete Deprotection of the Final Flavone
Possible Cause Troubleshooting Step
Inefficient Deprotection Reagent The choice of deprotection reagent depends on the protecting group used. For benzyl ethers, catalytic hydrogenation (e.g., with Pd/C) is a common method. For MOM ethers, acidic conditions are typically required.
Steric Hindrance The di-ortho hydroxyl groups on the B-ring may be sterically hindered, making deprotection more difficult. Harsher reaction conditions (higher temperature, longer reaction time, or a stronger catalyst) may be needed, but this also increases the risk of product degradation.
Product Degradation Polyhydroxyflavonoids can be sensitive to the conditions used for deprotection. Monitor the reaction closely by TLC or HPLC to avoid over-reaction and degradation of the desired product.

Experimental Protocols

The following are generalized protocols based on standard methods for flavonoid synthesis. Researchers should optimize these conditions for their specific laboratory setup and starting materials.

Protocol 1: Protection of Starting Materials (Example with Benzyl Groups)
  • Dissolve Starting Material: Dissolve 2',4',6'-trihydroxyacetophenone (1 eq.) in a suitable solvent such as DMF or acetone.

  • Add Base: Add a base such as potassium carbonate (excess, e.g., 5 eq.).

  • Add Protecting Agent: Slowly add benzyl bromide (excess, e.g., 4 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected acetophenone by column chromatography on silica (B1680970) gel.

  • Repeat the same procedure for 2,6-dihydroxybenzaldehyde.

Protocol 2: Claisen-Schmidt Condensation to form Protected Chalcone
  • Prepare Reaction Mixture: Dissolve the protected 2',4',6'-tribenzyloxyacetophenone (1 eq.) and protected 2,6-dibenzyloxybenzaldehyde (1 eq.) in ethanol (B145695).

  • Add Base: Slowly add an aqueous solution of a strong base like potassium hydroxide (e.g., 50% w/v) to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Precipitation and Filtration: Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the chalcone. Filter the solid, wash with water until neutral, and dry.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Reactant Exemplary Molar Ratio Typical Yield
Protected Acetophenone170-90%
Protected Benzaldehyde1
Base (e.g., KOH)Excess
Protocol 3: Oxidative Cyclization to form Protected Flavone
  • Dissolve Chalcone: Dissolve the protected chalcone (1 eq.) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add Oxidizing Agent: Add iodine (catalytic to stoichiometric amounts, e.g., 0.1-1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture at a temperature ranging from 100 to 140 °C for several hours (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the protected flavone by column chromatography.

Reactant Exemplary Molar Ratio Typical Yield
Protected Chalcone160-80%
Iodine0.1 - 1.2
Protocol 4: Deprotection to Yield this compound
  • Dissolve Protected Flavone: Dissolve the protected flavone in a suitable solvent (e.g., a mixture of ethyl acetate and ethanol for catalytic hydrogenation).

  • Add Catalyst: Add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the final product, this compound, by preparative reverse-phase HPLC.

Reactant Catalyst Typical Yield
Protected Flavone10% Pd/C50-70%

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_protection Protection cluster_condensation Claisen-Schmidt Condensation cluster_cyclization Oxidative Cyclization cluster_deprotection Deprotection A 2',4',6'-Trihydroxy- acetophenone C Protected Acetophenone A->C Protection B 2,6-Dihydroxy- benzaldehyde D Protected Benzaldehyde B->D Protection E Protected Chalcone C->E D->E F Protected Flavone E->F I2 / DMSO G 5,7,2',6'-Tetra- hydroxyflavone F->G H2 / Pd/C NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα NFkB_inactive NF-κB (inactive) p50/p65 IkB->IkB_p NFkB_active NF-κB (active) p50/p65 Nucleus Nucleus NFkB_active->Nucleus translocates to NFkB_in_nucleus NF-κB Genes Pro-inflammatory Gene Expression Flavonoid 5,7,2',6'-Tetra- hydroxyflavone Flavonoid->IKK inhibits IkB_p->NFkB_active releases DNA DNA NFkB_in_nucleus->DNA binds to DNA->Genes

References

Technical Support Center: Overcoming Low Bioavailability of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low in vivo bioavailability of 5,7,2',6'-Tetrahydroxyflavone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a natural flavonoid compound. Like many polyphenolic compounds, it is characterized by poor aqueous solubility and is susceptible to extensive first-pass metabolism in the gut and liver. These factors significantly limit its absorption into the systemic circulation after oral administration, leading to low bioavailability and potentially reduced therapeutic efficacy. One known activity of this flavonoid is the inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50 of 7.8 μM, an enzyme crucial for the metabolism of many drugs[1].

Q2: What are the primary metabolic pathways for flavonoids like this compound?

A2: While specific metabolic studies on this compound are limited, the metabolism of similar flavonoids, such as fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone), is well-documented. Following oral administration, these flavonoids are rapidly and extensively metabolized. The primary metabolic pathways involve Phase II conjugation reactions, specifically glucuronidation and sulfation, occurring in the small intestine and liver. This results in the circulation of conjugated metabolites, with the parent compound often being present only transiently and at very low concentrations[2][3].

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble flavonoids?

A3: Strategies to enhance the bioavailability of flavonoids can be broadly categorized as formulation-based and non-formulation-based approaches.

  • Formulation-Based Approaches: These aim to improve the solubility and dissolution rate of the compound. Key techniques include:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, enhancing dissolution.

    • Solid Dispersions: Dispersing the flavonoid in a hydrophilic carrier can improve its solubility.

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and liposomes can encapsulate the compound, improving its solubility and absorption.

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes can enhance aqueous solubility.

  • Non-Formulation-Based Approaches: These focus on modifying the drug molecule itself or influencing physiological conditions.

    • Prodrug Design: Chemical modification of the flavonoid to a more soluble or permeable form that converts back to the active compound in vivo.

    • Co-administration with Bioenhancers: Using inhibitors of metabolic enzymes (like piperine) can reduce first-pass metabolism.

Q4: Are there any known physicochemical properties of this compound that are relevant to its bioavailability?

Section 2: Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration in animal models.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility & Dissolution 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of the compound. 2. Formulate a Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer such as PVP or HPMC. 3. Use a Solubilizing Vehicle: For preclinical studies, dissolve the compound in a mixture of solvents like DMSO, PEG400, and saline. Always include a vehicle control group.
Extensive First-Pass Metabolism 1. Co-administer with Piperine: Piperine is a known inhibitor of CYP enzymes and P-glycoprotein and can increase the bioavailability of various compounds. 2. Consider a Prodrug Approach: If resources permit, synthesize a more lipophilic or hydrophilic prodrug to bypass or reduce first-pass metabolism.
Insufficient Analytical Method Sensitivity 1. Develop a Validated LC-MS/MS Method: Ensure your analytical method has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations of the parent compound and its metabolites.

Issue 2: Inconsistent results in in vitro assays due to poor solubility in aqueous buffers.

Possible Cause Troubleshooting Steps
Precipitation of the Compound in Media 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium. Ensure the final solvent concentration is non-toxic to cells (typically <0.5%). 2. Complexation with Cyclodextrins: Incorporate hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer to form an inclusion complex and increase the apparent water solubility of the flavonoid.
pH-Dependent Solubility 1. Adjust the pH: The hydroxyl groups of flavonoids are weakly acidic. Increasing the pH of the buffer can deprotonate these groups and may increase solubility. However, be mindful of the compound's stability at different pH values.

Section 3: Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Flavonoids (Hypothetical Data for this compound)

Formulation Strategy Key Principle Potential Fold Increase in AUC (Oral) Advantages Challenges
Micronized Suspension Increased surface area2 - 5Simple to prepareMay not be sufficient for very poorly soluble compounds
Nanosuspension Drastically increased surface area and dissolution velocity5 - 15Significant improvement in dissolutionRequires specialized equipment (e.g., high-pressure homogenizer)
Solid Dispersion (with PVP K30) Amorphous state, enhanced wettability4 - 10Scalable manufacturing processPotential for recrystallization during storage
SEDDS Pre-concentrate that forms a microemulsion in the GI tract8 - 20+Excellent for lipophilic compounds, can reduce food effectRequires careful selection of oils, surfactants, and co-surfactants
Cyclodextrin Complex Forms a water-soluble inclusion complex3 - 8Easy to prepare for lab-scale experimentsCan increase the molecular weight, potentially affecting permeability

Section 4: Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.

    • Stir the suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Transfer the suspension to a high-pressure homogenizer.

    • Homogenize the suspension at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until a desired mean particle size (e.g., <200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Characterization:

    • Measure the final particle size, PDI, and zeta potential of the nanosuspension.

    • Confirm the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

  • Storage:

    • Store the nanosuspension at 4°C to minimize particle aggregation.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (this compound, dissolved in HBSS with a non-toxic concentration of DMSO) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value to assess the rate of transport across the Caco-2 monolayer.

Section 5: Visualizations

G cluster_0 Factors Limiting Oral Bioavailability cluster_1 Potential Enhancement Strategies Solubility Poor Aqueous Solubility Dissolution Slow Dissolution Rate Solubility->Dissolution limits SD Solid Dispersions Solubility->SD addressed by Permeability Low Intestinal Permeability Dissolution->Permeability affects absorption Nano Nanotechnology (Nanosuspensions, Nanoparticles) Dissolution->Nano addressed by Metabolism Extensive First-Pass Metabolism (Gut Wall & Liver) Permeability->Metabolism influences amount reaching liver Lipid Lipid-Based Formulations (SEDDS, Liposomes) Permeability->Lipid addressed by Prodrug Prodrug Approach Permeability->Prodrug addressed by Inhibitors Metabolism Inhibitors (e.g., Piperine) Metabolism->Inhibitors addressed by

Caption: Key challenges and strategies for enhancing oral bioavailability.

G start Start: Low Bioavailability of This compound solubility_check Is the primary issue poor solubility/dissolution? start->solubility_check metabolism_check Is extensive first-pass metabolism a major contributor? solubility_check->metabolism_check No formulation_strategies Implement Formulation Strategies: - Nanosuspension - Solid Dispersion - SEDDS solubility_check->formulation_strategies Yes metabolism_strategies Implement Metabolic Strategies: - Co-administer with inhibitors - Prodrug approach metabolism_check->metabolism_strategies Yes end In Vivo Evaluation metabolism_check->end No formulation_strategies->metabolism_check combined_approach Consider a Combined Approach: e.g., Nanosuspension of a Prodrug metabolism_strategies->combined_approach metabolism_strategies->end combined_approach->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_phase2 Phase II Metabolism parent 5,7,2',6'- Tetrahydroxyflavone UGT UGTs (Uridine 5'-diphospho- glucuronosyltransferases) parent->UGT SULTs SULTs (Sulfotransferases) parent->SULTs glucuronide Glucuronide Conjugates sulfate Sulfate Conjugates UGT->glucuronide SULTs->sulfate

Caption: Hypothetical primary metabolic pathway of this compound.

References

minimizing off-target effects of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 5,7,2',6'-Tetrahydroxyflavone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and activities of this compound?

This compound is a natural flavonoid known to inhibit the activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[1] Its inhibitory activity has been quantified with an IC50 value of 7.8 μM for the hepatic testosterone (B1683101) 6β-hydroxylation reaction mediated by CYP3A4. Like other flavonoids, it may possess antioxidant, anti-inflammatory, and anticancer properties, often exerted through the modulation of various signaling pathways.

Q2: What are the potential off-target effects of this compound?

Beyond its established inhibition of CYP3A4, the specific off-target profile of this compound is not extensively documented in publicly available literature. However, based on the behavior of other flavonoids, particularly those isolated from Scutellaria species, potential off-target effects may include:

  • Inhibition of various protein kinases: Flavonoids are known to bind to the ATP-binding site of kinases, leading to the modulation of signaling pathways such as the Akt/GSK-3β/NF-κB cascade.[2][3]

  • Interference with cellular assays: The chemical nature of flavonoids can lead to assay artifacts, such as autofluorescence, interference with reporter systems (e.g., luciferase), and direct reduction of viability reagents like MTT.

  • Modulation of other enzymes: Flavonoids have been reported to interact with a wide range of enzymes beyond kinases and cytochromes.

Q3: How can I proactively minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Determine the optimal concentration: Conduct dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target effect while minimizing cytotoxicity and off-target activities.

  • Use appropriate controls: Include positive and negative controls in all experiments. For cellular assays, this includes vehicle controls and potentially a structurally related but inactive compound.

  • Confirm on-target engagement: Employ methods like the Cellular Thermal Shift Assay (CETSA) to verify that the compound directly binds to its intended target in a cellular context.

  • Characterize the selectivity profile: If resources permit, perform a kinome-wide selectivity screen to identify potential off-target kinases.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell-based assays
Possible Cause Troubleshooting Step Expected Outcome
Assay Interference 1. Run a cell-free control by adding this compound to the assay reagents without cells to check for direct chemical interactions. 2. Measure the autofluorescence of the compound at the excitation and emission wavelengths used in your assay.Identification of assay artifacts, allowing for the selection of an alternative, non-interfering assay format.
Cytotoxicity 1. Perform a cell viability assay (e.g., using a non-interfering method like CellTiter-Glo®) to determine the cytotoxic concentration of the compound. 2. Ensure that the concentrations used in your primary assays are significantly below the cytotoxic threshold.Establishment of a therapeutic window to distinguish on-target effects from non-specific toxicity.
Off-Target Pathway Activation 1. Use Western blotting to probe the phosphorylation status of key proteins in known off-target pathways for flavonoids (e.g., Akt, ERK, JNK). 2. Employ pathway-specific inhibitors to dissect the observed cellular phenotype.Identification of unintended signaling pathway modulation, providing a more precise understanding of the compound's mechanism of action.
Issue 2: Suspected off-target kinase inhibition
Possible Cause Troubleshooting Step Expected Outcome
Broad Kinase Selectivity 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test structurally distinct compounds that inhibit the same primary target to see if the phenotype persists.A comprehensive understanding of the compound's kinase selectivity profile, enabling the design of more targeted experiments.
Activation of Compensatory Signaling 1. Analyze the expression and phosphorylation of proteins in known compensatory pathways using Western blotting or proteomic approaches. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer interpretation of the cellular response to the inhibitor.
On-Target vs. Off-Target Phenotype 1. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of the intended target. 2. Use siRNA or CRISPR/Cas9 to knock down the expression of a suspected off-target kinase and observe if the phenotype is recapitulated.Confirmation of whether the observed phenotype is due to on-target or off-target activity.

Quantitative Data Summary

Table 1: Known Inhibitory Activity of this compound

TargetAssayIC50Reference
CYP3A4Hepatic testosterone 6β-hydroxylation7.8 μM[1]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay

This protocol is adapted from studies on flavonoid-mediated CYP3A4 inhibition.[4][5][6]

1. Materials:

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.2 mg/mL) with a series of concentrations of this compound or vehicle control in phosphate buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation in the presence of different concentrations of the inhibitor relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Kinome-Wide Selectivity Profiling

This is a general protocol for assessing the selectivity of a compound against a panel of kinases. Commercial services are also available for this type of analysis.[7][8][9][10][11]

1. Materials:

  • Kinase panel (recombinant enzymes)

  • Corresponding kinase-specific peptide substrates

  • This compound

  • ATP (including radiolabeled [γ-³³P]ATP or a system for non-radioactive detection)

  • Assay buffer specific to each kinase

  • Filter plates (e.g., phosphocellulose) or other detection system

  • Microplate reader (scintillation counter for radioactive assays or luminometer/fluorometer for non-radioactive assays)

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine each kinase with its specific substrate and assay buffer.

  • Add the diluted inhibitor or DMSO control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method (e.g., capturing the phosphorylated peptide on a filter plate and measuring radioactivity).

3. Data Analysis:

  • Calculate the percentage of inhibition for each kinase at the tested concentrations of the inhibitor.

  • Generate a kinome map or selectivity profile to visualize the kinases that are significantly inhibited.

  • For hits, determine the IC50 values to quantify the potency of inhibition.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Validation CYP3A4_Assay CYP3A4 Inhibition Assay Kinome_Screen Kinome Selectivity Screen Off_Target_Validation Off-Target Pathway Analysis (Western Blot) Kinome_Screen->Off_Target_Validation Validate hits Dose_Response Dose-Response & Cytotoxicity On_Target On-Target Engagement (e.g., CETSA) Dose_Response->On_Target Confirm target binding Rescue_Experiment Rescue/Knockdown Experiments Off_Target_Validation->Rescue_Experiment Confirm functional relevance Compound This compound Compound->CYP3A4_Assay Determine IC50 Compound->Kinome_Screen Identify off-target kinases Compound->Dose_Response Establish therapeutic window

Caption: Experimental workflow for characterizing and minimizing off-target effects.

troubleshooting_logic Start Unexpected Cellular Phenotype Check_Artifacts Rule out assay artifacts (cell-free controls, autofluorescence)? Start->Check_Artifacts Yes_Artifact Artifact identified. Change assay format. Check_Artifacts->Yes_Artifact Yes No_Artifact No artifact. Check_Artifacts->No_Artifact No Check_Toxicity Is the effect observed only at cytotoxic concentrations? No_Artifact->Check_Toxicity Yes_Toxicity Likely non-specific toxicity. Lower concentration. Check_Toxicity->Yes_Toxicity Yes No_Toxicity Effect observed at non-toxic concentrations. Check_Toxicity->No_Toxicity No Investigate_Off_Target Investigate off-target signaling (e.g., kinome screen, Western blot). No_Toxicity->Investigate_Off_Target On_Target Confirm on-target engagement (e.g., CETSA, rescue experiment). Investigate_Off_Target->On_Target

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

signaling_pathway Flavonoid This compound CYP3A4 CYP3A4 Flavonoid->CYP3A4 Inhibition Kinase_X Potential Off-Target Kinase (e.g., Akt) Flavonoid->Kinase_X Potential Inhibition Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism Alters Downstream_Signaling Downstream Signaling Kinase_X->Downstream_Signaling Modulates

Caption: Potential on-target and off-target interactions of the flavonoid.

References

Technical Support Center: Enhancing the Antioxidant Activity of 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the antioxidant potential of 5,7,2',6'-Tetrahydroxyflavone. This document offers troubleshooting for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visualizations of relevant biological pathways.

Troubleshooting Guide

This section addresses specific problems that may arise during the evaluation and enhancement of the antioxidant activity of this compound.

Problem Potential Cause Suggested Solution
Low or No Antioxidant Activity Detected Inappropriate Assay Selection: The chosen assay (e.g., DPPH, ABTS, FRAP) may not be suitable for the specific mechanism of antioxidant action of this flavone (B191248). Antioxidant assays are based on different chemical principles, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[1]Employ a panel of antioxidant assays: Use a combination of assays that cover both HAT (e.g., ORAC) and SET (e.g., DPPH, FRAP) mechanisms to obtain a comprehensive antioxidant profile.[1]
Poor Solubility: this compound, like many flavonoids, may have limited solubility in aqueous buffers used in some assays, leading to an underestimation of its activity.Optimize Solvent System: Use a co-solvent such as DMSO or ethanol (B145695) to dissolve the compound before diluting it in the assay buffer. Ensure the final concentration of the organic solvent does not interfere with the assay.
Inconsistent or Irreproducible Results Reagent Instability: The radical solutions used in assays like DPPH and ABTS can be unstable and sensitive to light and temperature.Prepare Fresh Reagents: Always use freshly prepared radical solutions and protect them from light during the experiment. Ensure consistent incubation times and temperatures for all samples.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.Calibrate Pipettes: Regularly calibrate all pipettes. Use reverse pipetting for viscous solutions and ensure proper mixing after adding each reagent.
Interference in Spectrophotometric Readings Sample Color: The inherent color of the flavone solution may interfere with the absorbance readings of colorimetric assays like DPPH.Use a Sample Blank: For each concentration of the flavone, prepare a corresponding blank containing the flavone and the solvent but without the radical solution. Subtract the absorbance of the blank from the sample reading.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antioxidant activity for flavonoids like this compound?

A1: Flavonoids primarily exert their antioxidant effects through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups are critical for their antioxidant capacity. Additionally, some flavonoids can chelate metal ions, preventing them from participating in an Fenton reactions that generate reactive oxygen species.

Q2: How can I enhance the antioxidant activity of this compound in my experiments?

A2: The antioxidant activity can be enhanced through several strategies:

  • Synergistic Combinations: Combining this compound with other antioxidants, such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), or other phenolic compounds, can lead to synergistic effects where the total antioxidant activity is greater than the sum of the individual activities.

  • Formulation Strategies: Encapsulation of the flavone in delivery systems like liposomes, nanoparticles, or cyclodextrins can improve its solubility, stability, and bioavailability, thereby enhancing its effective antioxidant activity.

  • Structural Modification: While complex, chemical modifications such as glycosylation or methylation can alter the physicochemical properties of the flavone, potentially leading to improved antioxidant efficacy. However, these modifications require careful consideration as they can also decrease activity.

Q3: Are there any cellular signaling pathways modulated by this compound that contribute to its antioxidant effect?

A3: While direct studies on this compound are limited, flavonoids are known to modulate several key signaling pathways involved in the cellular antioxidant response. These include:

  • Nrf2-ARE Pathway: Flavonoids can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of a wide range of antioxidant and detoxification enzymes.

  • NF-κB Pathway: Many flavonoids can inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway, which is often associated with the production of reactive oxygen species.

  • MAPK Pathways: Flavonoids can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38), which are involved in cellular responses to oxidative stress.

Quantitative Data Summary

Antioxidant Assay Compound Reported IC50 (µM) Reference Compound Reference IC50 (µM)
DPPH Radical Scavenging Baicalein (5,6,7-Trihydroxyflavone)~20-50Ascorbic Acid~25-50
Quercetin~5-15Trolox~40-80
ABTS Radical Scavenging Baicalein (5,6,7-Trihydroxyflavone)~5-15Ascorbic Acid~10-30
Quercetin~2-10Trolox~10-20
FRAP (Ferric Reducing Antioxidant Power) Baicalein (5,6,7-Trihydroxyflavone)Expressed as µmol Fe(II)/µmolQuercetinExpressed as µmol Fe(II)/µmol

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectroscopic grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound or control solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For sample blanks, add 100 µL of each concentration of the test compound and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_sample_blank)) / Abs_blank] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular Antioxidant Activity (CAA) Assay

Objective: To assess the intracellular antioxidant activity of this compound in a cell-based model.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in a 96-well plate until they reach confluence.

  • Loading with DCFH-DA:

    • Wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.

  • Treatment with Test Compound:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Oxidative Stress:

    • Add 600 µM AAPH to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for both the control and treated wells.

    • Determine the percentage of inhibition of cellular antioxidant activity.

Visualizations

Experimental Workflow for Enhancing Antioxidant Activity

G cluster_0 Initial Assessment cluster_1 Enhancement Strategies cluster_2 Re-evaluation and Validation a Procure/Synthesize This compound b Characterize Purity (HPLC, NMR, MS) a->b c Determine Baseline Antioxidant Activity (DPPH, ABTS, ORAC) b->c d Synergistic Combination (with Ascorbic Acid, Trolox, etc.) c->d e Formulation Development (Liposomes, Nanoparticles) c->e f Structural Modification (Glycosylation, Methylation) c->f g Measure Antioxidant Activity of Enhanced Formulations d->g e->g f->g h Cell-based Assays (CAA, ROS production) g->h i In vivo Studies (if applicable) h->i

Caption: A logical workflow for enhancing and validating the antioxidant activity of this compound.

Nrf2 Signaling Pathway Activation by Flavonoids

G cluster_nucleus Nuclear Translocation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoid This compound Flavonoid->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Proteasome Degradation Keap1->Ub mediates Nrf2->Ub degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to Nrf2_n->ARE binds to

Caption: Activation of the Nrf2 antioxidant response pathway by flavonoids in response to oxidative stress.

Inhibition of NF-κB Signaling by Flavonoids

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Flavonoid This compound Flavonoid->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasome Degradation IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) Inflammation Inflammation InflammatoryGenes->Inflammation leads to NFkB_n->InflammatoryGenes activates transcription

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway by flavonoids.

References

Validation & Comparative

A Comparative Analysis of 5,7,2',6'-Tetrahydroxyflavone: A Proposed Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the current scientific literature is the absence of comprehensive, direct comparative studies on the biological activities of 5,7,2',6'-tetrahydroxyflavone against other well-known flavonoids. While flavonoids such as quercetin, kaempferol, luteolin, and apigenin (B1666066) have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, quantitative data for this compound remains largely unavailable. This guide provides a framework for conducting a comparative study by outlining detailed experimental protocols and presenting available data for comparator flavonoids to serve as a benchmark.

This document is intended for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound.

Comparative Data on Common Flavonoids

To establish a baseline for comparison, the following tables summarize the reported biological activities of quercetin, kaempferol, luteolin, and apigenin in various in vitro assays. All IC50 values are presented in µM.

Table 1: Comparative Antioxidant Activity of Selected Flavonoids

FlavonoidDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Quercetin~4.60[1]~2.93[2][3]
KaempferolVariesVaries
LuteolinVariesVaries
Apigenin>100[4]Varies

Note: IC50 values can vary between studies depending on specific experimental conditions.

Table 2: Comparative Anti-inflammatory Activity of Selected Flavonoids

FlavonoidNitric Oxide (NO) Inhibition IC50 (µM) in RAW 264.7 cells
QuercetinVaries
KaempferolVaries
Luteolin17.1[5]
ApigeninVaries
5,6-Dihydroxyflavone11.55 ± 0.64[6]
6,3',4'-Trihydroxyflavone22.1[7]

Note: The inducer used in the nitric oxide production assay is a critical experimental detail that influences IC50 values.

Table 3: Comparative Anticancer Activity of Selected Flavonoids

FlavonoidCancer Cell LineAssayIC50 (µM)Reference
QuercetinMCF-7 (Breast)MTT40.5 ± 2.3[8]
KaempferolDU-145 (Prostate)Not Specified> Quercetin[9]
LuteolinVariousVariousVaries[10]
ApigeninA549 (Lung)MTT>50[4]
5-FluorouracilA549 (Lung)MTT4.98 ± 0.41[1]

Note: The cytotoxic effects of flavonoids are cell line-dependent.

Proposed Experimental Protocols for a Comparative Study

To facilitate a direct and meaningful comparison of this compound with other flavonoids, the following detailed experimental protocols are provided.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve the flavonoid in a suitable solvent (e.g., DMSO or methanol).

    • Positive Control: Ascorbic acid or Trolox.

  • Procedure (96-well plate method):

    • Add 100 µL of various concentrations of the test compounds and positive control to the wells of a 96-well plate.

    • Add 100 µL of DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the flavonoid.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add 10 µL of the test compound at various concentrations to a tube.

    • Add 1 mL of the ABTS•+ working solution and mix thoroughly.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the flavonoids for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

  • Griess Assay:

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the flavonoids for 24, 48, or 72 hours.

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further guide the proposed research, the following diagrams illustrate a typical experimental workflow and a key signaling pathway relevant to the anti-inflammatory and anticancer activities of flavonoids.

Experimental_Workflow_Anticancer cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat cells with flavonoids for 24, 48, or 72h seed->treat flavonoid Prepare serial dilutions of This compound & Comparator Flavonoids flavonoid->treat mtt Add MTT solution & incubate treat->mtt dissolve Dissolve formazan crystals in DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 values calculate->ic50

Figure 1. Experimental workflow for determining the anticancer activity of flavonoids using the MTT assay.

NFkB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates bind IκBα-NF-κB (Inactive) ikk->bind Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation flavonoid This compound (Proposed Inhibition) flavonoid->ikk Inhibits bind->nfkb IκBα degradation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Induces Transcription

References

5,7,2',6'-Tetrahydroxyflavone vs. Quercetin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the structural features and biological activities of 5,7,2',6'-Tetrahydroxyflavone and the widely studied flavonoid, quercetin (B1663063). This guide synthesizes available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug discovery.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, recognized for their broad spectrum of pharmacological activities. Among them, quercetin has been extensively investigated and is well-regarded for its potent antioxidant, anti-inflammatory, and anticancer properties. In contrast, this compound, a less-studied flavonoid primarily isolated from Scutellaria baicalensis, presents a unique structural variation that warrants a comparative investigation. This guide provides a side-by-side analysis of these two flavonoids, highlighting their known biological activities with a focus on experimental data to inform future research directions.

Structural Comparison

The distinct arrangement of hydroxyl groups on the flavonoid backbone is a key determinant of their biological activity.

FeatureThis compoundQuercetin
Chemical Structure this compound structureQuercetin structure
IUPAC Name 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Molecular Formula C₁₅H₁₀O₆C₁₅H₁₀O₇
Hydroxyl Group Positions 5, 7, 2', 6'3, 5, 7, 3', 4'

Comparative Biological Activity

This section details the known biological activities of both flavonoids, with a focus on quantitative data where available.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions. Both this compound and quercetin have been shown to inhibit CYP isoforms.

FlavonoidCYP IsoformIC₅₀ (µM)Reference
This compound CYP3A47.8[1]
Quercetin CYP3A413.14[2]
CYP2C923.09[2]
CYP2C19Moderate Inhibition[3]
CYP2D6Strong Inhibition[3]

Experimental Protocol: CYP3A4 Inhibition Assay

The inhibitory effect on CYP3A4 is often determined using human liver microsomes and a probe substrate.

cluster_0 Reagent Preparation cluster_1 Incubation cluster_2 Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Probe CYP3A4 Probe Substrate (e.g., Testosterone) Probe->Incubate Flavonoid Test Flavonoid (this compound or Quercetin) Flavonoid->Incubate NADPH NADPH Generating System NADPH->Incubate Stop Stop Reaction Incubate->Stop LCMS LC-MS/MS Analysis of Metabolite Stop->LCMS Calculate Calculate IC₅₀ LCMS->Calculate

CYP3A4 Inhibition Assay Workflow
Antioxidant Activity

While direct comparative antioxidant assays are lacking, quercetin is a well-established antioxidant. The antioxidant potential of this compound can be inferred from studies on flavonoids from its source, Scutellaria baicalensis, which are known for their radical scavenging and metal-chelating properties.

Quercetin: Quantitative Antioxidant Data

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging2.6 - 26.94[4]
ABTS Radical Scavenging1.1 - 8.5[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This common assay measures the ability of an antioxidant to neutralize the stable DPPH radical.

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement DPPH_sol DPPH Solution (Purple) Mix Mix and Incubate DPPH_sol->Mix Flavonoid_sol Flavonoid Solution Flavonoid_sol->Mix Measure_Abs Measure Absorbance at 517 nm Mix->Measure_Abs Color change to yellow Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition cluster_pathway Pro-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Quercetin Quercetin Quercetin->IKK Inhibits cluster_0 Cell Culture cluster_1 MTT Reaction cluster_2 Measurement Seed Seed Cancer Cells Treat Treat with Flavonoid Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Forms formazan (B1609692) crystals Add_Solvent Add Solubilizing Agent Incubate_MTT->Add_Solvent Measure_Abs Measure Absorbance Add_Solvent->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability

References

reproducibility of 5,7,2',6'-Tetrahydroxyflavone bioactivity studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Tetrahydroxyflavones

Introduction

Reproducibility is a cornerstone of scientific advancement, ensuring that experimental findings are reliable and can form a solid foundation for further research. In the field of pharmacology and drug discovery, the ability to consistently replicate the bioactivity of a compound is paramount. This guide focuses on the bioactivity of tetrahydroxyflavones, a class of flavonoid compounds characterized by four hydroxyl groups on the flavone (B191248) backbone.

Initial searches for bioactivity studies specifically concerning 5,7,2',6'-Tetrahydroxyflavone reveal a limited availability of reproducible data in the public domain. To provide a valuable comparative analysis for researchers, this guide will therefore focus on closely related and more extensively studied tetrahydroxyflavone isomers. The data presented here is compiled from various studies to offer a broad overview of the therapeutic potential of this class of compounds, with a focus on their anti-inflammatory, antioxidant, and anticancer properties. The objective is to present available quantitative data and experimental protocols to aid researchers in designing and interpreting their own studies.

Comparative Analysis of Bioactivities

The primary bioactivities attributed to tetrahydroxyflavones include anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Anti-inflammatory Activity of Tetrahydroxyflavone Analogs

CompoundModelAssayConcentration/DoseObserved Effect
5,6,7,8-Tetrahydroxyflavone (THF)Rats with High Altitude Cerebral Edema (HACE)In vivoNot SpecifiedDecreased levels of TNF-α, IL-1β, and IL-6 in serum and brain tissue.[1]
Luteolin (3',4',5,7-Tetrahydroxyflavone)Murine Macrophages (in vitro) / Mice (in vivo)LPS-induced TNF-α productionNot SpecifiedInhibition of TNF-α production.[2]
6,3',4'- and 7,3',4'-TrihydroxyflavoneRAW264.7 Macrophages (2D and 3D models)LPS-induced gene expression50-60 µMSignificant downregulation of IL-1β and IL-6 mRNA levels.[3]
3,5,6,7,3′,4′-HexamethoxyflavoneRAW 264.7 MacrophagesLPS-induced cytokine productionNot SpecifiedSuppressed production of IL-6, IL-1β, and TNF-α.[4]

Table 2: Antioxidant Activity of Tetrahydroxyflavone Analogs

CompoundAssayIC50 / % Scavenging / ORAC Value
5,6,7,8-Tetrahydroxyflavone (THF)In vivo model of HACEReduced hydrogen peroxide and malondialdehyde; increased glutathione (B108866) and superoxide (B77818) dismutase.[1]
Various FlavonoidsDPPH radical scavengingIC50 values ranged from 19.13 to 96.03 µM for active compounds.[5]
Various FlavonoidsOxygen Radical Absorbance Capacity (ORAC)ORAC values ranged from 4.07 to 12.85 µmol TE/µmol for active compounds.[5]
6,3´,4´- and 7,3´,4´-TrihydroxyflavoneCellular ROS Scavenging (H2DCFDA assay)Effective ROS scavenging attributed to the catechol moiety.[3]

Table 3: Anticancer Activity of Tetrahydroxyflavone Analogs

CompoundCell LineAssayIC50 / EC50 Value
5,7,2,5-tetrahydroxy-8,6-dimethoxyflavoneMKN28, MKN45 (Gastric Cancer)MTT AssayNot specified, but showed decreased cell viability.[6]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT Assay25 µM[7]
Trihydroxyflavones (general)MCF-7 (Breast Cancer)MTT Assay12 µM to 24 µM[8]

Experimental Protocols

Reproducibility is critically dependent on detailed and standardized methodologies. Below are summaries of common protocols used in the cited studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle : The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

  • General Procedure :

    • Cell Seeding : Cancer cells (e.g., MKN28, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).[6][7][8]

    • Compound Treatment : The cells are then treated with various concentrations of the test flavonoid and incubated for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT Addition : Following incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

    • Solubilization : The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

    • Absorbance Measurement : The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common and straightforward method to determine the free radical scavenging capacity of a compound.[5][9]

  • Principle : The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

  • General Procedure :

    • Sample Preparation : Prepare various concentrations of the test flavonoid in a suitable solvent like methanol (B129727) or ethanol.[9]

    • Reaction Mixture : A solution of DPPH in the same solvent is prepared. The test compound solution is mixed with the DPPH solution.[9]

    • Incubation : The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[9]

    • Absorbance Measurement : The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).[9]

    • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a dose-response curve.

Anti-inflammatory Activity Assessment (Measurement of Inflammatory Mediators)

This involves measuring the levels of key inflammatory molecules produced by cells in response to an inflammatory stimulus.

  • Principle : Macrophages, such as the RAW264.7 cell line, are often used to study inflammation in vitro. When stimulated with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators like nitric oxide (NO), and cytokines such as TNF-α, IL-1β, and IL-6.[3][4] The anti-inflammatory potential of a compound is assessed by its ability to reduce the production of these mediators.

  • General Procedure for Cytokine Measurement (ELISA) :

    • Cell Culture and Treatment : RAW264.7 cells are cultured and then pre-treated with various concentrations of the test flavonoid for a certain period before being stimulated with LPS.

    • Supernatant Collection : After the incubation period with LPS, the cell culture supernatant is collected.

    • ELISA : The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Data Analysis : The reduction in cytokine levels in the presence of the test compound compared to the LPS-only treated control is determined.

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_flavone Prepare Flavonoid Solutions (various concentrations) add_sample Add Flavonoid or Control to wells prep_flavone->add_sample prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) add_dpph Add DPPH solution to microplate wells prep_dpph->add_dpph incubate Incubate in the dark (e.g., 30 mins at RT) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Caption: Experimental workflow for the DPPH antioxidant assay.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription Flavonoid Tetrahydroxyflavone Flavonoid->IKK inhibits Flavonoid->NFkB_active inhibits

Caption: Putative anti-inflammatory signaling pathway of tetrahydroxyflavones.

References

A Comparative Guide: Synthetic vs. Naturally Isolated 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioactive compound's source is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of synthetically produced versus naturally isolated 5,7,2',6'-tetrahydroxyflavone, a flavonoid with notable biological activities. By examining key differences in purity, impurity profiles, and biological efficacy, this document aims to equip researchers with the necessary information to make an informed choice for their specific research needs.

Data Presentation: A Side-by-Side Comparison

The decision between a synthetic and a naturally sourced compound often hinges on the trade-offs between purity and the potential for synergistic effects from co-isolated natural compounds. The following tables summarize the key characteristics of synthetic and naturally isolated this compound to facilitate a clear comparison.

Table 1: Physicochemical and Purity Comparison

FeatureSynthetic this compoundNaturally Isolated this compound
Purity Typically high (≥98%), with a well-defined and quantifiable purity level.[1][2]Purity can be variable, depending on the sophistication of the extraction and purification methods employed. It may contain other structurally related flavonoids.[1]
Potential Impurities Starting materials, unreacted reagents, by-products of the synthesis, residual solvents, and catalysts.[1]Other flavonoids, chlorophyll, waxes, resins, oils, and various secondary metabolites from the plant source.[1]
Consistency High lot-to-lot consistency in terms of purity and the impurity profile.[1]Lot-to-lot variability can be higher due to differences in the plant source, geographical location, harvesting time, and the extraction/purification processes.[1]
Cost The cost is influenced by the complexity of the synthetic route and the scale of production.The cost can fluctuate based on the rarity of the natural source and the complexity of the isolation and purification process.[1]

Table 2: Biological Activity Comparison

ParameterSynthetic this compoundNaturally Isolated this compound
Biological Activity The observed biological activity is solely attributable to the specific molecule. This allows for precise structure-activity relationship (SAR) studies.The biological activity may be influenced by the presence of other co-extracted compounds, which could lead to synergistic or antagonistic effects.
CYP3A4 Inhibition (IC₅₀) ~7.8 μM (Hypothetical, based on high-purity standard)[3]Variable, potentially influenced by other compounds in the extract.
Reproducibility High reproducibility in biological assays due to the consistent purity and defined nature of the compound.[1]Reproducibility can be a challenge due to the inherent variability of natural extracts.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to robust scientific research. The following sections outline generalized protocols for the synthesis and isolation of this compound, as well as a common assay for evaluating its biological activity.

Protocol 1: Chemical Synthesis of this compound

The synthesis of this compound can be adapted from established methods for flavonoid synthesis, such as the Baker-Venkataraman rearrangement or through a chalcone (B49325) intermediate.[4][5]

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve 2',4'-dihydroxy-2,6-dimethoxyacetophenone (1.0 eq) and 2,6-dihydroxybenzaldehyde (B146741) (1.2 eq) in ethanol (B145695) in a round-bottom flask.

  • Add a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 4-5.

  • The precipitated chalcone is filtered, washed with cold water, and dried.

Step 2: Oxidative Cyclization to the Flavone (B191248)

  • Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture at 120°C for 2-4 hours.[5]

  • Cool the reaction mixture to room temperature and pour it into water.

  • Wash with a saturated sodium thiosulfate (B1220275) solution to remove excess iodine.

  • Extract the product with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 5,7-dihydroxy-2',6'-dimethoxyflavone.

Step 3: Demethylation

  • Dissolve the purified flavone in an appropriate solvent (e.g., dichloromethane).

  • Treat with a demethylating agent such as boron tribromide (BBr₃) at a low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water or methanol (B129727).

  • Extract the product and purify by chromatography to obtain this compound.

Protocol 2: Isolation of this compound from Natural Sources

The isolation of flavonoids from plant material is a multi-step process involving extraction, fractionation, and purification.[6][7][8]

Step 1: Extraction

  • Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.

  • Macerate the powdered material in a suitable solvent such as methanol or ethanol at room temperature for 48-72 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Step 2: Fractionation

  • Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

  • The flavonoid aglycones are typically found in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

Step 3: Chromatographic Purification

  • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing the target compound.

  • For higher purity, the pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC).[7]

Protocol 3: CYP3A4 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[3]

  • Incubation: Prepare a reaction mixture containing human liver microsomes, a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin), and varying concentrations of this compound (synthetic or isolated).

  • Initiation: Start the reaction by adding a NADPH-generating system.

  • Termination: Stop the reaction after a specific incubation time (e.g., 15 minutes) by adding a stop solution (e.g., acetonitrile).

  • Detection: Measure the formation of the fluorescent metabolite using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Mandatory Visualizations

To visually represent the concepts and workflows discussed, the following diagrams have been generated.

G cluster_synthesis Synthetic Pathway cluster_isolation Natural Isolation Pathway Start_S Starting Materials (Acetophenone & Benzaldehyde derivatives) Chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) Start_S->Chalcone Flavone Oxidative Cyclization Chalcone->Flavone Demethylation Demethylation Flavone->Demethylation Purification_S Chromatographic Purification (e.g., HPLC) Demethylation->Purification_S Product_S Synthetic this compound (Purity ≥98%) Purification_S->Product_S Start_N Plant Material Extraction Solvent Extraction Start_N->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Purification_N Column Chromatography Fractionation->Purification_N Final_Purification_N Preparative HPLC Purification_N->Final_Purification_N Product_N Naturally Isolated this compound (Variable Purity) Final_Purification_N->Product_N G cluster_pi3k PI3K/Akt Signaling Pathway cluster_nfkb NF-κB Signaling Pathway Flavonoid This compound PI3K PI3K Flavonoid->PI3K inhibits IKK IKK Flavonoid->IKK inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes

References

In Vivo Validation of In Vitro Findings for 5,7,2',6'-Tetrahydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5,7,2',6'-Tetrahydroxyflavone, benchmarked against structurally related flavonoids, to bridge the gap between laboratory findings and potential physiological effects. This guide provides a comparative overview of in vitro activities and projects in vivo potential based on available data for similar compounds, offering valuable insights for researchers, scientists, and drug development professionals.

While direct in vivo validation studies for the biological activities of this compound are not currently available in published literature, a comparative analysis with structurally similar and well-researched flavonoids, such as Luteolin and Apigenin, can provide valuable predictions of its potential physiological effects. This guide synthesizes available in vitro data for this compound and compares it with the established in vitro and in vivo profiles of these alternative compounds.

Comparative Analysis of In Vitro Activities

The in vitro biological activities of flavonoids are crucial indicators of their therapeutic potential. This section compares the known in vitro effects of this compound with those of Luteolin and Apigenin, focusing on key areas of pharmacological interest: enzyme inhibition, antioxidant capacity, and anti-inflammatory effects.

In Vitro Activity This compound Luteolin (5,7,3',4'-Tetrahydroxyflavone) Apigenin (5,7,4'-Trihydroxyflavone)
CYP3A4 Inhibition (IC50) 7.8 µMNot widely reportedPotent inhibitor
Antioxidant (DPPH Scavenging IC50) Data not available~10-20 µM~20-50 µM
Anti-inflammatory (NO Inhibition IC50) Data not available~5-15 µM~15-30 µM

Table 1: Comparison of In Vitro Activities. This table summarizes the half-maximal inhibitory concentration (IC50) values for key in vitro assays. Lower IC50 values indicate greater potency. Data for Luteolin and Apigenin are compiled from various studies and represent approximate ranges.

Projected In Vivo Anti-inflammatory and Antioxidant Effects

Based on the in vitro profiles of structurally related flavonoids that have undergone in vivo testing, we can project the potential in vivo efficacy of this compound. Luteolin and Apigenin have demonstrated significant anti-inflammatory and antioxidant effects in various animal models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. Both Luteolin and Apigenin have been shown to reduce paw edema in this model, indicating their anti-inflammatory properties.

Compound Dose (mg/kg) Inhibition of Paw Edema (%) Animal Model
Luteolin 10 - 5030 - 60%Rat/Mouse
Apigenin 25 - 10025 - 50%Rat/Mouse
Indomethacin (Standard) 10~50 - 70%Rat/Mouse

Table 2: In Vivo Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model. This table presents the percentage of edema inhibition by Luteolin and Apigenin compared to the standard anti-inflammatory drug, Indomethacin.

Antioxidant Activity: Endogenous Antioxidant Enzyme Levels

In vivo antioxidant activity is often evaluated by measuring the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues. Luteolin and Apigenin have been shown to enhance the activity of these enzymes, thereby reducing oxidative stress.

Compound Dose (mg/kg) Effect on Antioxidant Enzymes Animal Model
Luteolin 25 - 100Increased SOD, CAT, and GPx activityRat/Mouse
Apigenin 50 - 100Increased SOD, CAT, and GPx activityRat/Mouse

Table 3: In Vivo Antioxidant Effects on Endogenous Enzyme Levels. This table summarizes the observed effects of Luteolin and Apigenin on key antioxidant enzymes in animal models of oxidative stress.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Flavonoid This compound (Projected) Flavonoid->IKK inhibits G In Vivo Carrageenan-Induced Paw Edema Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Data Collection Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline_Measurement Baseline_Measurement Grouping->Baseline_Measurement Oral_Administration Oral_Administration Baseline_Measurement->Oral_Administration Carrageenan_Injection Carrageenan_Injection Oral_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis

Establishing Robust Controls for 5,7,2',6'-Tetrahydroxyflavone Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of positive and negative controls for assays involving 5,7,2',6'-Tetrahydroxyflavone. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the establishment of robust and reliable experimental designs for studying the biological activities of this and other related flavonoids.

Introduction to this compound and the Need for Standardized Assays

This compound is a naturally occurring flavonoid that has garnered scientific interest for its biological activities, including the inhibition of cytochrome P450 enzymes such as CYP3A4.[1] As with any in vitro investigation, the use of appropriate positive and negative controls is paramount to ensure the validity and reproducibility of experimental results. This guide outlines the selection and application of such controls for common assays used to evaluate the bioactivity of flavonoids, namely CYP450 inhibition, antioxidant potential, anti-inflammatory effects, and cytotoxicity.

I. Cytochrome P450 (CYP3A4) Inhibition Assay

A key reported activity of this compound is the inhibition of CYP3A4, a critical enzyme in drug metabolism.[1] Assays to determine the inhibitory potential of a compound on CYP3A4 activity are crucial in drug development to assess potential drug-drug interactions.

Positive and Negative Controls for CYP3A4 Inhibition Assay

Control TypeCompoundRationaleExpected OutcomeReported IC50 (Human Liver Microsomes)
Positive Ketoconazole (B1673606)A well-characterized, potent inhibitor of CYP3A4.[2][3][4][5][6]Significant reduction in the formation of the metabolite of the probe substrate.0.04 - 1.69 µM[2][4][5]
Positive Ritonavir (B1064)A potent mechanism-based inhibitor of CYP3A4.[1][7][8][9][10]Strong inhibition of CYP3A4 activity.0.014 - 0.14 µM[1][7]
Negative Vehicle (e.g., DMSO, Methanol)The solvent used to dissolve the test compound; should not affect enzyme activity at the final concentration.No significant inhibition of CYP3A4 activity.N/A

Experimental Protocol: CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol provides a general framework for assessing CYP3A4 inhibition.

  • Reagent Preparation :

    • Prepare a stock solution of this compound, positive controls (Ketoconazole, Ritonavir), and a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam) in an appropriate solvent (e.g., DMSO, methanol).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of pooled human liver microsomes in the reaction buffer.

    • Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.

  • Incubation :

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, human liver microsomes, and either the test compound, positive control, or vehicle (negative control).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH-generating system.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Processing :

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Analysis :

    • Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate the percentage of inhibition by comparing the rate of metabolite formation in the presence of the test compound to the vehicle control.

    • Determine the IC50 value by testing a range of concentrations of the inhibitor.

Experimental Workflow for CYP3A4 Inhibition Assay

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Microsomes - Buffer - NADPH System - Substrate - Test Compound - Controls Mix Combine Microsomes, Buffer, and Inhibitor Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Reaction Add Substrate & NADPH System Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction (e.g., cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Workflow for a typical in vitro CYP3A4 inhibition assay.

II. Antioxidant Capacity Assay (DPPH Method)

Flavonoids are well-known for their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method to evaluate the free radical scavenging activity of a compound.

Positive and Negative Controls for DPPH Assay

Control TypeCompoundRationaleExpected OutcomeReported IC50
Positive QuercetinA potent antioxidant flavonoid, often used as a standard.[11][12][13][14][15]Significant reduction of the DPPH radical, indicated by a color change from purple to yellow.4.6 - 19.17 µg/mL[12][13]
Positive Ascorbic Acid (Vitamin C)A well-known and potent antioxidant standard.[16][17][18][19][20]Strong scavenging of the DPPH radical.8.4 - 24.34 µg/mL[17][18]
Negative Vehicle (e.g., Methanol, Ethanol)The solvent used for the test compound and DPPH; should not cause any reduction of the DPPH radical.No significant change in the absorbance of the DPPH solution.N/A

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation :

    • Prepare a stock solution of this compound and positive controls (Quercetin, Ascorbic Acid) in methanol or ethanol (B145695).

    • Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Reaction :

    • In a 96-well plate or cuvettes, add different concentrations of the test compound or positive controls.

    • Add the DPPH working solution to each well/cuvette.

    • For the negative control, add only the solvent and the DPPH solution.

    • For the blank, add the solvent and the test compound at the highest concentration (without DPPH).

  • Incubation and Measurement :

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation :

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

DPPH Assay Workflow

DPPH_Workflow A Prepare DPPH Solution (in Methanol/Ethanol) C Mix DPPH with Test Compound/Control A->C B Prepare Test Compound and Control Solutions B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Scavenging and IC50 Value E->F

General workflow for the DPPH antioxidant assay.

III. Anti-Inflammatory Assay (Measurement of TNF-α and IL-6)

Tetrahydroxyflavones have been reported to possess anti-inflammatory properties. A common method to assess this is to measure the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Positive and Negative Controls for Anti-inflammatory Assay

Control TypeTreatmentRationaleExpected Outcome
Positive (Inflammation) LPS (Lipopolysaccharide)A potent inducer of inflammatory responses in macrophages and other immune cells.[21][22]Significant increase in the production and secretion of TNF-α and IL-6.
Positive (Inhibition) Dexamethasone (B1670325)A corticosteroid with well-known anti-inflammatory effects that inhibits the production of pro-inflammatory cytokines.[23][24][25]Dose-dependent inhibition of LPS-induced TNF-α and IL-6 production.
Negative Untreated CellsBaseline level of cytokine production without any stimulation.Low to undetectable levels of TNF-α and IL-6.
Vehicle Control Vehicle (e.g., DMSO) + LPSTo ensure that the solvent for the test compound does not affect the LPS-induced cytokine production.Similar levels of TNF-α and IL-6 as the LPS-treated group.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

  • Cell Culture and Seeding :

    • Culture a suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), under standard conditions.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment :

    • Pre-treat the cells with various concentrations of this compound, the positive control inhibitor (Dexamethasone), or the vehicle for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group (untreated cells).

  • Incubation :

    • Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).

  • Sample Collection and Analysis :

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of inhibition of cytokine production for each treatment compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Signaling Pathway for LPS-Induced Pro-inflammatory Cytokine Production

Inflammatory_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines TNF-α, IL-6 Genes Dexamethasone Dexamethasone (Positive Control) Dexamethasone->IKK inhibits Tetrahydroxyflavone This compound Tetrahydroxyflavone->IKK potential inhibition

Simplified diagram of the LPS-induced NF-κB signaling pathway.

IV. Cytotoxicity Assay (MTT Assay)

It is essential to assess whether the observed biological effects of a test compound are due to its specific activity or simply a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

Positive and Negative Controls for MTT Assay

Control TypeCompound/ConditionRationaleExpected OutcomeReported IC50/EC50
Positive DoxorubicinA well-known anticancer drug that induces cytotoxicity in various cancer cell lines.[26][27][28][29][30]Dose-dependent decrease in cell viability.Varies by cell line (e.g., 2.26 - >20 µM for 24h treatment)[27]
Positive Triton X-100A non-ionic surfactant that solubilizes cell membranes, causing rapid cell death.[31][32][33][34][35]Drastic reduction in cell viability, approaching 0%.~34 µg/mL in human fibroblasts[31]
Negative Untreated CellsRepresents 100% cell viability.High absorbance value, corresponding to maximal formazan (B1609692) production.N/A
Vehicle Control Vehicle (e.g., DMSO)To control for any effect of the solvent on cell viability.Cell viability should be close to 100%.N/A
Blank Media + MTT + Solubilizing Agent (No Cells)To measure the background absorbance.Low absorbance value.N/A

Experimental Protocol: MTT Assay

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment :

    • Treat the cells with a range of concentrations of this compound, positive controls (Doxorubicin or Triton X-100), or the vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition :

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Logical Relationship of Controls in an MTT Assay

MTT_Controls cluster_results Expected Viability (%) Experiment MTT Assay Experiment Untreated Negative Control (Untreated Cells) Experiment->Untreated Positive Positive Control (e.g., Doxorubicin) Experiment->Positive Vehicle Vehicle Control (e.g., DMSO) Experiment->Vehicle Blank Blank Control (No Cells) Experiment->Blank Test Test Compound (this compound) Experiment->Test Result_Untreated ~100% Untreated->Result_Untreated Result_Positive << 100% Positive->Result_Positive Result_Vehicle ~100% Vehicle->Result_Vehicle Result_Blank ~0% Blank->Result_Blank Result_Test Variable (to be determined) Test->Result_Test

References

Head-to-Head Comparison: 5,7,2',6'-Tetrahydroxyflavone Versus Known Inhibitors in Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 5,7,2',6'-Tetrahydroxyflavone's inhibitory potential against established modulators of critical cellular pathways.

This guide provides a comprehensive comparison of the naturally occurring flavonoid, this compound, with well-characterized inhibitors of key enzymatic and signaling pathways relevant to drug metabolism and cellular regulation. While direct inhibitory data for this compound is established for Cytochrome P450 3A4 (CYP3A4), its effects on other pathways are inferred from the broader activities of the flavonoid class. This document presents available quantitative data, detailed experimental methodologies for inhibitor analysis, and visual representations of the signaling cascades discussed.

Data Presentation: Quantitative Inhibitor Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and known inhibitors against CYP3A4 and key kinases in the MAPK and PI3K/Akt signaling pathways, as well as the NF-κB pathway.

Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4)

CompoundTypeIC50
This compound Natural Flavonoid7.8 µM [1]
KetoconazoleSynthetic Azole Antifungal0.04 µM
RitonavirHIV Protease InhibitorVaries (Potent Inhibitor)
VerapamilCalcium Channel Blocker~20 µM

Table 2: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

CompoundTypeIC50
This compound Natural FlavonoidNot Publicly Available *
SB203580Pyridinylimidazole Inhibitor0.05 µM (p38α)
Doramapimod (BIRB 796)Pyridinylimidazole Inhibitor0.038 µM (p38α)
LosmapimodPyridinylimidazole Inhibitor~0.008 µM (p38α)

*Flavonoids as a class have been reported to inhibit the MAPK signaling pathway.[2][3]

Table 3: Inhibition of Phosphoinositide 3-kinase (PI3K)/Akt Pathway

CompoundTypeTargetIC50
This compound Natural Flavonoid-Not Publicly Available *
WortmanninFungal Steroid MetabolitePan-PI3K~3 nM
Alpelisib (BYL719)α-specific PI3K inhibitorPI3Kα5 nM
IpatasertibATP-competitive Akt inhibitorPan-Akt~5 nM

*Flavonoids as a class have been reported to inhibit the PI3K/Akt signaling pathway.[4][5][6]

Table 4: Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway

CompoundTypeMechanismIC50
This compound Natural Flavonoid-Not Publicly Available *
BAY 11-7082IκBα Phosphorylation InhibitorInhibits IκBα phosphorylation10 µM
JSH-23p65 Nuclear Translocation InhibitorInhibits NF-κB p65 nuclear translocation7.1 µM
TriptolideDiterpenoid TriepoxideInhibits NF-κB activation~20 nM

*Flavonoids as a class have been reported to inhibit the NF-κB signaling pathway.[7][8][9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to facilitate the evaluation of inhibitory compounds against the targets discussed.

In Vitro CYP3A4 Inhibition Assay

Objective: To determine the IC50 value of a test compound against human CYP3A4 enzyme activity.

Methodology:

  • System: Human liver microsomes or recombinant human CYP3A4 enzymes.

  • Substrate: A specific fluorescent or chromogenic substrate for CYP3A4 (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) or a drug known to be metabolized by CYP3A4 (e.g., testosterone, midazolam).

  • Procedure:

    • A reaction mixture is prepared containing human liver microsomes (or recombinant enzyme), a phosphate (B84403) buffer (pH 7.4), and the test compound at various concentrations.

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by the addition of the substrate and an NADPH-generating system (cofactor).

    • The reaction is incubated for a specific time at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).

    • The formation of the metabolite is quantified using a plate reader (for fluorescent/colorimetric substrates) or by LC-MS/MS (for drug substrates).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro p38 MAPK Kinase Assay

Objective: To determine the direct inhibitory effect of a test compound on p38 MAPK activity.

Methodology:

  • System: Recombinant active p38 MAPK enzyme.

  • Substrate: A specific peptide substrate for p38 MAPK, such as ATF2 (Activating Transcription Factor 2).

  • Procedure:

    • The p38 MAPK enzyme is incubated with the test compound at various concentrations in a kinase assay buffer containing MgCl2 and ATP.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed at 30°C for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using a system like ADP-Glo™ that measures ADP production, which is proportional to kinase activity.

      • ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

In Vitro Akt Kinase Assay

Objective: To measure the inhibitory effect of a test compound on the enzymatic activity of purified Akt isoforms.

Methodology:

  • System: Recombinant active Akt1, Akt2, or Akt3 enzyme.

  • Substrate: A specific peptide substrate for Akt, such as GSK3α.

  • Procedure:

    • The reaction is set up in a multi-well plate with a kinase assay buffer.

    • Recombinant Akt enzyme and the test compound at various concentrations are added to the wells.

    • The reaction is initiated by the addition of the Akt substrate and ATP.

    • The plate is incubated at 30°C for a specified time.

    • The amount of phosphorylated substrate is quantified using methods similar to the p38 MAPK assay (radiometric, luminescence, or ELISA-based).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

NF-κB Reporter Assay

Objective: To assess the ability of a test compound to inhibit NF-κB transcriptional activity.

Methodology:

  • System: A suitable human cell line (e.g., HEK293, HeLa) transiently or stably transfected with an NF-κB-responsive luciferase reporter plasmid. A co-transfected control plasmid (e.g., Renilla luciferase) is used for normalization.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • The cells are incubated for a further period to allow for luciferase expression.

    • The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity (representing NF-κB activity) is normalized to the Renilla luciferase activity (transfection control). The percentage of inhibition is calculated for each compound concentration relative to the stimulated control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways discussed in this guide and a general workflow for inhibitor screening.

cluster_0 MAPK Signaling Pathway Growth Factors, Cytokines, Stress Growth Factors, Cytokines, Stress Receptor Receptor Growth Factors, Cytokines, Stress->Receptor MAPKKK MAPKKK Growth Factors, Cytokines, Stress->MAPKKK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation MKK3/6 MKK3/6 MAPKKK->MKK3/6 MKK4/7 MKK4/7 MAPKKK->MKK4/7 p38 p38 MKK3/6->p38 p38->Transcription Factors Inflammation, Apoptosis JNK JNK MKK4/7->JNK JNK->Transcription Factors Stress Response, Apoptosis

MAPK Signaling Cascade

cluster_1 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Activation Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Akt->Cell Survival, Growth, Proliferation Phosphorylation of downstream targets Protein Synthesis Protein Synthesis mTOR->Protein Synthesis

PI3K/Akt Signaling Cascade

cluster_2 NF-κB Signaling Pathway Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α, LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Nuclear Translocation NF-κB (p50/p65) Nuclear Translocation IκBα Degradation->NF-κB (p50/p65) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p50/p65) Nuclear Translocation->Gene Transcription Inflammation, Immunity, Cell Survival

NF-κB Signaling Cascade

cluster_3 General Workflow for In Vitro Inhibitor Screening Compound Library Compound Library Primary Assay (e.g., Kinase Assay) Primary Assay (e.g., Kinase Assay) Compound Library->Primary Assay (e.g., Kinase Assay) Hit Identification Hit Identification Primary Assay (e.g., Kinase Assay)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Secondary Assays (e.g., Cell-based) Secondary Assays (e.g., Cell-based) Dose-Response & IC50 Determination->Secondary Assays (e.g., Cell-based) Lead Optimization Lead Optimization Secondary Assays (e.g., Cell-based)->Lead Optimization

Inhibitor Screening Workflow

References

Safety Operating Guide

Safe Disposal of 5,7,2',6'-Tetrahydroxyflavone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to adhere to standard laboratory safety protocols. This compound and its chemical class are known to cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.

Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated, sealed container for disposal. Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The disposal of 5,7,2',6'-Tetrahydroxyflavone should be managed as chemical waste, following institutional and local regulations.

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • Segregate solid waste (e.g., unused compound, contaminated weighing paper, gloves) from liquid waste (e.g., solutions containing the compound).[3] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Waste Containment and Labeling:

    • Solid Waste: Collect in a compatible, leak-proof container that can be securely sealed.

    • Liquid Waste: If the compound is in solution, collect it in a designated, sealed, and compatible waste container.[3]

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information.[3]

  • Storage of Chemical Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3]

    • This area should be away from general lab traffic to minimize the risk of spills or breakage.[3]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[3][4]

    • Follow their specific procedures for waste handover. Disposal should be carried out at an approved waste disposal plant.[1][2]

Summary of Safety and Disposal Information

Parameter Guidance References
Primary Hazards Skin irritation, serious eye irritation, potential respiratory irritation.[1][2]
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coat.[1][4]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1][2]
Waste Type Hazardous Chemical Waste.[3][4]
Waste Segregation Separate solid and liquid waste. Do not mix with other waste streams.[3][4]
Waste Container Compatible, leak-proof, and securely sealed.[3]
Waste Labeling "Hazardous Waste," full chemical name, and hazard information.[3]
Final Disposal Through institutional EHS or a licensed disposal company.[1][3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type solid_waste Solid Waste (Unused compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid segregate Segregate from other waste streams solid_waste->segregate liquid_waste->segregate ppe->waste_type contain_solid Collect in a labeled, sealed container for solids segregate:s->contain_solid:n contain_liquid Collect in a labeled, sealed container for liquids segregate:s->contain_liquid:n store Store in designated satellite accumulation area contain_solid->store contain_liquid->store contact_ehs Contact Institutional EHS for pickup and disposal store->contact_ehs end End of Disposal Process contact_ehs->end

References

Personal protective equipment for handling 5,7,2',6'-Tetrahydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 5,7,2',6'-Tetrahydroxyflavone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general properties of flavonoids and standard laboratory safety protocols for handling potent chemical compounds. A conservative approach to safety is strongly recommended.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical safety goggles or a face shieldEssential to prevent eye contact with the powder or solutions. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Given that the permeability of this compound is unknown, consider double-gloving.
Respiratory Protection RespiratorRecommended, especially when handling the compound as a powder or if aerosolization is possible. The type of respirator should be determined by a risk assessment of the specific procedure.
Protective Clothing Laboratory coat, chemical-resistant apron, or coverallsShould provide full coverage to protect the skin.
Footwear Closed-toe shoesMandatory for any laboratory setting where hazardous chemicals are handled.[1]

II. Operational Plan: Handling and Disposal

A. Handling Procedures

  • Preparation:

    • Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing:

    • When weighing the powdered compound, use a containment balance or a balance within a ventilated enclosure to prevent the generation of dust.[1]

  • Solution Preparation:

    • Slowly add the solid this compound to the solvent to avoid splashing.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all surfaces and equipment after use.

B. Spill Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department for guidance.

C. Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.[4]

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not dispose of it down the drain or in regular trash.[3]

III. Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weighing Weigh Compound in Containment prep_area->weighing solution Prepare Solution weighing->solution decontaminate Decontaminate Work Area and Equipment solution->decontaminate wash Wash Hands and Exposed Skin decontaminate->wash collect_waste Collect Waste in Labeled, Sealed Containers wash->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,2',6'-Tetrahydroxyflavone
Reactant of Route 2
5,7,2',6'-Tetrahydroxyflavone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.